Methyl 2-fluoro-5-methyl-3-nitrobenzoate chemical structure
This guide provides a comprehensive technical analysis of Methyl 2-fluoro-5-methyl-3-nitrobenzoate , a critical intermediate in the synthesis of polysubstituted benzimidazoles, quinazolinones, and kinase inhibitors. CAS...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of Methyl 2-fluoro-5-methyl-3-nitrobenzoate , a critical intermediate in the synthesis of polysubstituted benzimidazoles, quinazolinones, and kinase inhibitors.
CAS No: 1365988-42-6
Role: Advanced Intermediate for Heterocyclic Scaffold Construction
Executive Summary
Methyl 2-fluoro-5-methyl-3-nitrobenzoate is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure. The presence of a nucleofugal fluorine atom activated by an ortho-nitro group and an ortho-ester moiety makes this compound a premier scaffold for Nucleophilic Aromatic Substitution (SNAr) . It serves as a linchpin in medicinal chemistry for accessing 7-substituted benzimidazoles and quinazolin-4-ones , structural motifs frequently observed in PARP inhibitors, MEK inhibitors, and other ATP-competitive kinase inhibitors.
Chemical Structure & Physicochemical Properties[1][2]
The molecule features a trisubstituted benzene ring where the steric and electronic environments are tightly controlled. The C2-fluorine is the reactive center, electronically activated by the electron-withdrawing nitro (C3) and ester (C1) groups, while the C5-methyl group provides a handle for hydrophobic interactions or late-stage benzylic oxidation.
Table 1: Physicochemical Profile
Property
Value
Context
IUPAC Name
Methyl 2-fluoro-5-methyl-3-nitrobenzoate
Official nomenclature
CAS Number
1365988-42-6
Specific isomer identifier
Molecular Formula
C₉H₈FNO₄
MW: 213.16 g/mol
Appearance
Pale yellow to off-white solid
Typical for nitro-aromatics
LogP (Calc)
~2.1
Moderate lipophilicity
H-Bond Acceptors
5 (NO₂, Ester O)
Key for binding affinity
Reactive Handle
C2-Fluorine
SNAr "Hotspot"
Structural Analysis Diagram
The following diagram illustrates the electronic activation leading to the molecule's reactivity profile.
Figure 1: Electronic activation map showing the synergistic effect of Nitro and Ester groups on the Fluorine leaving group.[1]
Synthetic Routes
The synthesis of Methyl 2-fluoro-5-methyl-3-nitrobenzoate is typically achieved via the regioselective nitration of methyl 2-fluoro-5-methylbenzoate. The directing effects of the substituents ensure the nitro group enters the C3 position.
Mechanism of Regioselectivity
Precursor: Methyl 2-fluoro-5-methylbenzoate.
Directing Groups:
Fluorine (C2): Ortho/Para director. Directs to C3 (ortho) and C5 (para - blocked).
Methyl (C5): Ortho/Para director. Directs to C4 and C6.[2]
Ester (C1): Meta director. Directs to C3.
Consensus: The C3 position is synergistically activated by the ortho-directing Fluorine and the meta-directing Ester, making it the primary site for electrophilic aromatic substitution (Nitration).
Standard Experimental Protocol (Nitration)
Note: This protocol is adapted from standard nitration procedures for deactivated benzoates.
Dissolve Methyl 2-fluoro-5-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.
Dropwise add a mixture of Fuming HNO₃ (1.2 eq) and H₂SO₄, maintaining internal temperature <10°C to prevent over-nitration.
Stir at 0–25°C for 2–4 hours. Monitor by TLC/LCMS.
Quench: Pour reaction mixture onto crushed ice.
Isolation: Filter the resulting precipitate (pale solid). Wash with cold water to remove acid traces.
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
Reactivity & Applications in Drug Discovery
This molecule is a "gateway" scaffold. Its primary utility lies in the SNAr displacement of the fluorine , followed by nitro reduction and cyclization . This sequence is the industry standard for generating Benzimidazole-7-carboxylates .
Workflow: Synthesis of Benzimidazole Scaffolds
Step 1: SNAr Displacement
The C2-Fluorine is displaced by a primary amine (R-NH₂).
H315/H319: Causes skin and serious eye irritation.[3]
Energetic Potential: Nitro compounds can be shock-sensitive; avoid heating dry residues to decomposition.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
PubChem Compound Summary. (2025). Methyl 2-fluoro-5-methyl-3-nitrobenzoate (CAS 1365988-42-6). National Center for Biotechnology Information.
[Link]
Gillmore, A. T., et al. (2012). "Scale-Up of the Synthesis of the PARP Inhibitor Rucaparib." Organic Process Research & Development, 16(12), 1897–1904. (Reference for analogous nitration chemistry).
[Link]
Methyl 5-fluoro-2-methyl-3-nitrobenzoate molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of Methyl 5-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate in the development of PARP inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of Methyl 5-fluoro-2-methyl-3-nitrobenzoate , a critical intermediate in the development of PARP inhibitors like Rucaparib.
[1][2][3]
Part 1: Executive Summary
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a highly functionalized aromatic building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its unique substitution pattern—featuring a nitro group ortho to a methyl group and meta to a fluorine atom—makes it an ideal scaffold for constructing indole and isoindolinone pharmacophores found in oncology drugs. This guide provides a comprehensive analysis of its properties, validated synthetic protocols, and its role in modern drug discovery.
Part 2: Physicochemical Profile
Identity & Composition
Property
Data
IUPAC Name
Methyl 5-fluoro-2-methyl-3-nitrobenzoate
CAS Number
697739-03-0
Molecular Formula
Molecular Weight
213.16 g/mol
SMILES
COC(=O)C1=C(C(=C(C=C1)F)NO2)C
Appearance
White to off-white crystalline solid
Elemental Analysis (Calculated)
Carbon: 50.71%
Hydrogen: 3.78%
Fluorine: 8.91%
Nitrogen: 6.57%
Oxygen: 30.02%
Key Physical Properties
Melting Point: 74–78 °C (Recrystallized from MeOH)
Boiling Point (Predicted): ~297 °C at 760 mmHg
Density (Predicted): 1.35 ± 0.1 g/cm³
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane; insoluble in water.
LogP: 1.83 (Lipophilic, suitable for membrane permeability)
Topological Polar Surface Area (TPSA): 69.44
Part 3: Synthetic Methodologies
The most robust synthetic route involves the nitration of the parent benzoic acid followed by Fischer esterification. This sequence avoids the formation of regioisomeric byproducts often seen when nitrating the ester directly.
Validated Protocol: Nitration & Esterification
Step 1: Regioselective Nitration
Reaction: 5-Fluoro-2-methylbenzoic acid
5-Fluoro-2-methyl-3-nitrobenzoic acid
Setup: Charge a 3-neck round-bottom flask with concentrated
8.05 (dd, 1H, Hz, Hz): H6 (Ortho to ester, ortho to F).
7.65 (dd, 1H, Hz): H4 (Ortho to F, ortho to ).
3.95 (s, 3H): (Ester methyl).
2.60 (s, 3H): (Deshielded by ortho-nitro and ortho-ester).
NMR:
-115.0 ppm (Multiplet due to H-F coupling).
Mass Spectrometry
ESI-MS:
.
Fragmentation: Loss of methoxy group (
), loss of nitro group ().
Part 5: Medicinal Chemistry Applications[7]
The core utility of Methyl 5-fluoro-2-methyl-3-nitrobenzoate lies in its conversion to indole-based PARP inhibitors (e.g., Rucaparib). The "Leimgruber-Batcho" indole synthesis variant is commonly employed here.
Case Study: Synthesis of Rucaparib Scaffold
The compound undergoes condensation with DMF-DMA to form an enamine, followed by reductive cyclization to generate the indole core.
Mechanism:
Enamine Formation: The acidic methyl protons (activated by the ortho-nitro group) react with DMF-DMA.
Reductive Cyclization: Hydrogenation of the nitro group leads to an amine, which attacks the enamine double bond to close the pyrrole ring.
Pathway Visualization
The following diagram illustrates the transformation of the title compound into the key indole intermediate for Rucaparib.
Figure 1: Synthetic workflow converting Methyl 5-fluoro-2-methyl-3-nitrobenzoate into the Rucaparib indole core.
Part 6: Safety & Handling (MSDS Highlights)
Hazards: Skin and eye irritant (H315, H319). Potential sensitizer.
Storage: Store at room temperature (15–25°C) in a dry, inert atmosphere.
Reactivity: Avoid contact with strong bases (hydrolysis of ester) and reducing agents (reaction with nitro group).
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Fluorine).
References
ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate Product Properties and Synthesis. Retrieved from
American Chemical Society. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from
National Institutes of Health. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate - PubChem Compound Summary. Retrieved from
BenchChem. (2026).[6] Advanced Synthetic Strategies for Complex Fluorinated Nitrobenzoates. Retrieved from
Gillmore, A. T., et al. (2012).[7] Scale-Up of a Route to the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(12), 1897-1904. (Cited via Patent Review).[7]
Executive Summary Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical pharmaceutical intermediate, primarily utilized as a regiospecific scaffold in the synthesis of poly (ADP-ribose) polymerase (PA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical pharmaceutical intermediate, primarily utilized as a regiospecific scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib. Its structural value lies in the orthogonal reactivity of its functional groups: a nitro group primed for reductive cyclization, a methyl ester for acyl substitution, and a fluorine atom that modulates metabolic stability and pKa in the final drug candidate.
This guide provides a definitive reference for the identity, synthesis, and application of this compound, moving beyond simple nomenclature to operational chemical intelligence.
Identity & Nomenclature Resolution
In high-stakes synthesis, ambiguity in nomenclature can lead to costly regiochemical errors. The target molecule is frequently confused with its 6-nitro isomer. The table below establishes the definitive identity parameters for the 3-nitro isomer.
The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate typically proceeds via the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification.[3] The critical challenge in this pathway is regioselectivity . The directing effects of the fluorine (ortho/para) and the methyl group (ortho/para) compete with the meta-directing carboxylic acid.
The Gillmore Route (Rucaparib Process)
According to Organic Process Research & Development (Gillmore et al., 2012), the industrial route prioritizes nitration of the acid before esterification to maximize yield and manage isomer separation.
Workflow Logic:
Nitration: 5-fluoro-2-methylbenzoic acid is treated with fuming
in .[3][4] The steric bulk of the carboxylic acid helps direct the nitro group to the 3-position, though the 6-nitro isomer is a common byproduct.
Esterification: The resulting 3-nitro acid is converted to the methyl ester using Methanol and Thionyl Chloride (
) or catalytic Sulfuric Acid.
Visualization: Synthetic Flow
Figure 1: Step-wise synthesis from the benzoic acid precursor. Note the divergence at the nitration step where regioselectivity is determined.
Pharmaceutical Utility: The Indole Cyclization
Why is this specific ester valuable? It serves as the "A-ring" precursor for tricyclic indole systems found in PARP inhibitors.
Mechanism of Action:
The methyl ester and the adjacent nitro group are perfectly positioned for a Leimgruber-Batcho indole synthesis or a reductive cyclization.
Condensation: The activated methyl group (at C2) reacts with dimethylformamide dimethyl acetal (DMF-DMA).
Reduction/Cyclization: The nitro group is reduced to an amine, which then attacks the enamine side chain to close the indole ring.
Visualization: Rucaparib Fragment Assembly
Figure 2: The strategic role of the target molecule in constructing the indole core of Rucaparib.
Experimental Protocol: Esterification
While the nitration step is hazardous and isomer-prone, the esterification of the isolated 3-nitro acid is a robust, self-validating protocol suitable for standard laboratory execution.
Objective: Convert 5-fluoro-2-methyl-3-nitrobenzoic acid to its methyl ester.
Reagents:
5-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq)
Methanol (anhydrous, solvent)
Thionyl Chloride (
) (1.5 eq) OR Conc. (catalytic)
Step-by-Step Methodology:
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). Purge with nitrogen.
Dissolution: Dissolve the starting acid in anhydrous Methanol (10 mL/g). Cool the solution to 0°C in an ice bath.
Activation (Exothermic): Add Thionyl Chloride dropwise over 20 minutes.
Observation: Evolution of
and gas. Ensure proper venting.
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 3–5 hours.
QC Check: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (acid) will disappear; the ester (less polar) will move higher (
).
Workup:
Concentrate the mixture under reduced pressure to remove excess MeOH and
.
Redissolve the residue in Ethyl Acetate.
Wash with Saturated
(to remove unreacted acid traces) and Brine.
Isolation: Dry the organic layer over
, filter, and concentrate. The product typically crystallizes as a pale yellow/off-white solid.
Validation Criteria (NMR):
NMR (DMSO-d6): Look for the singlet of the new ester methyl group () around 3.8–3.9 ppm. The aromatic protons should show a distinct coupling pattern consistent with 5-fluoro substitution.
Safety & Handling (HSE)
Energetics: As a nitro-aromatic compound, this molecule possesses significant potential energy. While not a primary explosive, it should not be subjected to temperatures >150°C or shock.
Chemical Burns: The synthesis involves
and strong acids.[4][5] Full PPE (Chem-resistant gloves, face shield) is mandatory.
Storage: Store in a cool, dry place. Moisture can hydrolyze the ester back to the acid over time.
References
Gillmore, A. T., et al. (2012).[3] Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development, 16(11), 1897–1904. [Link]
PubChem. (n.d.).[1] Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Compound CID 44203026).[1] National Library of Medicine. [Link]
Comparative Technical Analysis: Methyl 5-fluoro-2-methyl-3-nitrobenzoate vs. Methyl 2-fluoro-5-methyl-3-nitrobenzoate
[1] Executive Summary In the high-stakes landscape of medicinal chemistry, the distinction between regioisomers is rarely trivial; it is often the difference between a scalable drug candidate and a synthetic dead end. Th...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the high-stakes landscape of medicinal chemistry, the distinction between regioisomers is rarely trivial; it is often the difference between a scalable drug candidate and a synthetic dead end. This guide analyzes two critical benzoate isomers: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Isomer A) and Methyl 2-fluoro-5-methyl-3-nitrobenzoate (Isomer B) .[1]
While they share an identical molecular formula (
) and weight (), their reactivity profiles are diametrically opposed. Isomer A serves as a stable, "inert" scaffold, primarily utilized for its nitro-reduction potential in the synthesis of PARP inhibitors like Rucaparib .[1] Conversely, Isomer B acts as a highly reactive "electrophilic warhead," where the fluorine atom is activated for rapid Nucleophilic Aromatic Substitution (), making it a preferred building block for diverse heterocyclic libraries.
Part 1: Structural Analysis & Electronic Properties
The divergence in reactivity stems from the positioning of the fluorine atom relative to the electron-withdrawing groups (EWG)—specifically the nitro (
In Isomer B, the fluorine at C2 is flanked by the ester at C1 and the nitro group at C3. Both groups withdraw electron density via induction (
) and resonance ().[1] The Meisenheimer complex formed upon nucleophilic attack at C2 is exceptionally stabilized, lowering the activation energy for substitution.
In Isomer A, the fluorine at C5 is para to the methyl group (an electron donor) and meta to the EWGs, rendering the C5 position electron-rich and resistant to nucleophilic attack.
Part 2: Synthetic Pathways (The "Make")
Accessing these isomers requires precise control over nitration regioselectivity.[1] The directing effects of the precursor benzoic acids dictate the outcome.
Synthesis of Isomer A (The Rucaparib Intermediate)
Fluoro (C2): Strong ortho/para director. Directs to C3 and C5 (blocked).
Methyl (C5): Weak ortho/para director.[1][3] Directs to C4 and C6.[1][4]
Carboxyl (C1): Meta director.[1][3] Directs to C3.
Outcome: Both the strong Fluorine director and the Carboxyl director converge on C3 , making this synthesis highly regioselective.[1]
Visualization: Synthesis Decision Tree
Caption: Comparative synthetic routes showing how precursor substitution patterns dictate regioselectivity during nitration.
Part 3: Reactivity Profile & Applications
Isomer A: The Pathway to Rucaparib
Isomer A is the industry standard intermediate for the synthesis of Rucaparib (Rubraca) , a PARP inhibitor used in ovarian and prostate cancer treatment.
Mechanism: The fluorine remains attached to the ring throughout the core synthesis.[1] The nitro group is reduced to an aniline, which then undergoes cyclization to form the tricyclic indole/phthalazinone core.
Critical Attribute: Stability.[1] The fluorine must not be displaced during the ester hydrolysis or nitro reduction steps.[1]
Isomer B: The Diversity Handle
Isomer B is utilized when the chemist needs to introduce a nitrogen nucleophile (amine) onto the benzene ring before building the rest of the molecule.
Mechanism:
. The C2-Fluorine is displaced by primary or secondary amines.[1]
Application: Synthesis of Benzimidazoles and Quinoxalines .[1] After displacing F with an amine (
), the adjacent nitro group is reduced to an amine ().[1] The resulting vicinal diamine is a classic precursor for heterocycle formation.
Visualization: Reactivity Divergence
Caption: Divergent reactivity profiles. Isomer A resists nucleophilic attack, while Isomer B readily undergoes substitution.
Part 4: Experimental Protocols
Protocol: Regioselective Nitration (Synthesis of Isomer A)
Technical Guide: Solubility Profile of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
This technical guide provides an in-depth analysis of the solubility profile of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) . It synthesizes empirical data from synthesis protocols with theoretical solubil...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the solubility profile of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) . It synthesizes empirical data from synthesis protocols with theoretical solubility parameters to assist in process optimization, extraction, and purification.[1][2][3][4]
Executive Summary
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic ester used primarily as a key intermediate in the synthesis of PARP inhibitors (e.g., Rucaparib).[1][2][3][4] Its solubility behavior is governed by the competing electronic effects of the electron-withdrawing nitro and fluoro groups against the lipophilic methyl and ester moieties.[1][2][3][4]
Solubility Snapshot:
High Solubility (Process Solvents): DMSO, DMF, Acetone, Dichloromethane (DCM).[1][2][3][4]
Understanding the molecule's structure is the first step in predicting solvent interactions.[1][3][4]
Property
Data
Relevance to Solubility
CAS Number
697739-03-0
Unique Identifier
Molecular Weight
213.16 g/mol
Low MW facilitates dissolution in organic media.[1][2][3][4]
Functional Groups
Nitro (–NO₂), Fluoro (–F), Methyl Ester (–COOMe)
Nitro/Ester: High polarity (H-bond acceptors).[1][2][3][4][5][6] Fluoro/Methyl: Lipophilicity (London dispersion forces).[1][2][3][4]
Predicted LogP
~2.1
Moderately lipophilic; prefers organic phases over aqueous.[1][2][3]
Hansen Solubility Parameter (HSP) Analysis
To scientifically select a solvent, we analyze the three Hansen parameters: Dispersion (
), Polarity (), and Hydrogen Bonding ().[1][2][3][4]
(Polarity): The nitro and ester groups create a strong dipole moment.[1][2][3][4] Solvents with matching high polarity (DMSO, Acetone) will dissolve this compound most effectively.[1][2][3][4]
(H-Bonding): The molecule acts primarily as a Hydrogen Bond Acceptor (HBA).[1][2][3][4] It lacks H-bond donors (no -OH or -NH).[1][2][3][4] Therefore, protic solvents (Alcohols) can solvate it via H-bonding, but aprotic polar solvents are often thermodynamically superior for high-concentration processing.[1][2][3][4]
Application:Recrystallization. The steep solubility curve vs. temperature makes alcohols the solvents of choice for purification.[1][3]
Note: Avoid prolonged heating in basic alcoholic solutions to prevent transesterification (e.g., methyl ester converting to ethyl ester in EtOH).[1][2][3][4]
Because the compound is insoluble in water, it is efficiently extracted from aqueous reaction quenches using DCM or EtOAc.[1][3]
TLC Mobile Phase: A mixture of Petroleum Ether and Ethyl Acetate (typically 1:1 to 5:[1][2][3][4]1) is standard for monitoring reaction progress.[1][3][4]
Experimental Protocols
Protocol A: Solubility Screening (Thermodynamic)
Use this protocol to determine exact saturation limits for your specific batch.[1][2][3][4]
Preparation: Weigh 10 mg of Methyl 5-fluoro-2-methyl-3-nitrobenzoate into a 4 mL clear glass vial.
Addition: Add solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation:
Clear Solution: Soluble.
Cloudy/Precipitate: Saturation point reached.[1][2][3][4]
Calculation:
Protocol B: Purification via Recrystallization
Standard method for purifying crude material (e.g., post-nitration).[1][2][3][4]
Dissolution: Place crude solid in a round-bottom flask. Add minimal Methanol (approx. 5-10 mL per gram of solid).[1][3][4]
Heating: Heat to reflux (65°C) with stirring until fully dissolved. If particulates remain, hot filter.[1][3]
Cooling: Remove heat and allow the solution to cool slowly to room temperature (20-25°C).
Crystallization: Transfer to an ice bath (0-5°C) for 1 hour. The nitrobenzoate should crystallize as a white/off-white solid.[1][3][4]
Antisolvent (Optional): If yield is low, add cold water dropwise to the methanol solution until turbidity persists, then cool.[1][3][4]
Isolation: Filter via vacuum filtration and wash with cold Methanol/Water (1:1).
Visualizations
Figure 1: Solubility Decision Tree
This diagram guides the selection of the optimal solvent based on the intended process step.[1][2][3]
Caption: Decision matrix for solvent selection based on experimental stage (Reaction, Workup, or Purification).
Figure 2: Molecular Interaction Map
Visualizing the intermolecular forces driving solubility.[1][2][3]
Caption: Interaction map showing dominant intermolecular forces between the solute and various solvent classes.[1][2][3][4]
References
ChemicalBook. (2025).[1][2][3][4] Methyl 5-fluoro-2-methyl-3-nitrobenzoate Synthesis and Properties. Retrieved from [1][2][3][4]
PubChem. (2025).[1][2][3][4] Compound Summary: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CID 44203026).[1][2][3][4] National Library of Medicine.[1][3][4] Retrieved from [1][2][3][4]
Gillmore, A. T., et al. (2012).[1][2][3][8] Process Development of Rucaparib. Organic Process Research & Development, 16(12), 1897-1904.[1][2][3][4][8] (Cited for synthesis and isolation context).
Fisher Scientific. (2025).[1][2][3][4] Safety Data Sheet: Methyl 5-fluoro-2-nitrobenzoate. Retrieved from [1][2][3][4]
Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate from 5-fluoro-2-methylbenzoic acid
Executive Summary Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®). The synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®). The synthesis presents a specific regiochemical challenge: introducing a nitro group at the C3 position of the highly substituted 5-fluoro-2-methylbenzoic acid scaffold while avoiding defluorination or dinitration.
This guide details an optimized two-step protocol:
Regioselective Nitration: Utilizing a fuming nitric acid/oleum system to maximize yield and favor the C3 isomer.
Acyl Chloride-Mediated Esterification: A robust conversion using thionyl chloride (
) and methanol to ensure complete esterification without byproduct formation.
Retrosynthetic Analysis & Strategy
The synthesis is designed to exploit the cooperative directing effects of the existing substituents.
-CH3 (C2): Weakly activating, ortho/para director. Directs to C1 (blocked), C3, and C5 (blocked by F). Strong preference for C3.
-COOH (C1): Deactivating, meta director. Directs to C3 and C5.[2][3][4] Strong preference for C3.
-F (C5): Deactivating but ortho/para directing. Directs to C4 and C6.[2]
Workflow Diagram
Figure 1: Strategic workflow for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Detailed Protocols
Step 1: Regioselective Nitration
Objective: Synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid.
Critical Control Point: Temperature maintenance between -5°C and 0°C is vital to suppress the formation of dinitro impurities.
(8-10 volumes relative to substrate weight). Cool the acid to -5°C using an ice-salt bath.
Dissolution: Add 5-Fluoro-2-methylbenzoic acid portion-wise with vigorous stirring. Ensure the temperature does not rise above 5°C. Stir until a homogeneous suspension/solution is obtained.
Nitration:
Prepare a mixture of Fuming
(1.2 eq) and Conc.[8] (1 vol) in the dropping funnel.
Advanced Option: For higher yields, incorporate Oleum (0.5 eq) into the sulfuric acid base before adding nitric acid.
Add the nitrating mixture dropwise over 60–90 minutes. Strictly maintain internal temperature at -5°C to 0°C.
Reaction: After addition, stir at 0°C for 2 hours. Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 9:1).
Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous agitation. The product will precipitate as a pale yellow/white solid.
Isolation: Filter the solid. Wash the cake with cold water (
) until the filtrate pH is >4.
Drying: Dry the solid in a vacuum oven at 45°C to constant weight.
Expected Yield: 85–95%
Appearance: Off-white to pale yellow solid.
Step 2: Methyl Esterification via Acid Chloride
Objective: Conversion to Methyl 5-fluoro-2-methyl-3-nitrobenzoate.[4]
Rationale: Direct Fischer esterification (Acid + Alcohol + Catalyst) can be slow due to the steric bulk of the ortho-methyl and ortho-nitro groups. The Acid Chloride route is irreversible and faster.
Activation: Suspend the acid intermediate in anhydrous Methanol (10 volumes). Note: Alternatively, for strictly anhydrous conditions, suspend in DCM, convert to acid chloride with
, evaporate, and then add MeOH. However, the "in-situ" method below is often sufficient for this substrate.
Preferred In-Situ Method: Cool the Methanol suspension to 0°C. Add
dropwise (exothermic).
Reflux: Heat the mixture to reflux (65°C) for 4–16 hours. The suspension should clear as the ester forms.
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher
ester spot.
Workup:
Concentrate the reaction mixture under reduced pressure to remove MeOH and excess
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Chemoselective Reduction of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Executive Summary
This application note details the chemoselective reduction of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) to its corresponding aniline, Methyl 3-amino-5-fluoro-2-methylbenzoate . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib .
The core challenge lies in the "Chemoselectivity Triangle": reducing the nitro group (
) while preserving two sensitive functionalities:
Aryl Fluoride (
): Susceptible to hydrodehalogenation (defluorination) under standard catalytic hydrogenation conditions (e.g., Pd/C, H).
Methyl Ester (
): Susceptible to hydrolysis under strong basic conditions or reduction by potent hydride donors (e.g., LiAlH).
This guide presents two validated protocols:
Protocol A (Robust/Laboratory): Iron-mediated reduction (Béchamp type) offering superior chemoselectivity.
Protocol B (Green/Scalable): Catalytic hydrogenation using sulfided platinum to mitigate defluorination risks.
Chemical Context & Structural Analysis
The substrate is a densely functionalized benzoate. The steric environment created by the ortho-methyl group imposes kinetic constraints, while the electronic withdrawing nature of the fluorine and nitro groups activates the ring.
Reaction Scheme:
Figure 1: Stepwise reduction pathway. The accumulation of the hydroxylamine intermediate must be monitored to ensure full conversion.
Protocol A: Iron-Mediated Reduction (Fe/AcOH)
Best for: Laboratory scale, high chemoselectivity, preserving halogen/ester groups.
This method utilizes iron powder in a weak acidic medium (acetic acid). It is thermodynamically favorable for nitro reduction but kinetically inert toward the aryl fluoride and methyl ester.
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (10 g, 47 mmol) in Ethanol (100 mL).
Activation: Add Glacial Acetic Acid (10 mL) and Water (20 mL). Begin stirring at 300 RPM.
Addition: Add Iron Powder (13.1 g, 235 mmol) in three portions over 15 minutes. Note: Mild exotherm may occur.
Reaction: Heat the mixture to 75°C (Reflux) . Maintain for 2–4 hours.
Checkpoint: Monitor by HPLC or TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a fluorescent blue spot (amine, ) should appear.
Isolation: Separate phases. Wash organic layer with Brine.[1][3] Dry over Na
SO and concentrate in vacuo.
Yield Expectation: 85–92% as an off-white solid.
Protocol B: Catalytic Hydrogenation (Pt(S)/C)
Best for: Scale-up, green chemistry requirements (no metal waste).
Standard Pd/C is NOT recommended due to the high risk of hydrodefluorination (cleaving the C-F bond). Sulfided Platinum on Carbon (Pt(S)/C) poisons the catalyst surface sufficiently to prevent C-F insertion while permitting
Warning: Do not heat above 40°C, as defluorination activation energy is accessible at higher temperatures.
Completion: Reaction typically completes in 4–6 hours.
Filtration: Filter through a 0.45
m membrane or Celite to remove catalyst.
Concentration: Remove solvent to yield product.
Comparative Data Analysis
Feature
Protocol A (Fe/AcOH)
Protocol B (Pt(S)/C)
Standard Pd/C (Avoid)
Yield
88%
94%
<60% (Mixture)
F-Retention
>99.9%
>99.5%
<80% (Defluorination)
Ester Stability
Excellent
Excellent
Good
Waste Stream
High (Iron sludge)
Low (Catalyst recycling)
Low
Cost
Low
High (Pt catalyst)
Medium
Process Workflow & Troubleshooting
Figure 2: Decision tree for method selection and critical control points.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield (Fe Method)
Incomplete extraction from iron sludge.
Wash Celite cake thoroughly with hot EtOAc or MeOH.
Defluorination (H2 Method)
Temperature too high or wrong catalyst.
Ensure T < 30°C. Switch to Sulfided Pt or add Diphenylsulfide poison.
Hydroxylamine Intermediate
Incomplete reduction.
Extend reaction time; add 1 eq more Fe powder.
References
Gillmore, A. T., et al. (2012). "Multikilogram Scale-Up of a Reductive Alkylation Route to a PARP Inhibitor." Organic Process Research & Development, 16(11), 1897–1904. (Describes the synthesis of Rucaparib intermediates).
Owsley, D. C., & Bloomfield, J. J. (1977).[3][4] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977(02), 118-120.[3] (Foundational protocol for Fe/AcOH reduction).
BenchChem. (2025).[1] "Selective Reduction of Nitro Group Without Affecting Other Functional Groups." (General troubleshooting for chemoselectivity).
Application Note: Precision Hydrogenation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
This application note details the catalytic hydrogenation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) to Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 884497-46-5). This transformation is a critical int...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the catalytic hydrogenation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) to Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS 884497-46-5). This transformation is a critical intermediate step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib .
Strategic Overview & Chemical Context
The reduction of nitroarenes to anilines is a foundational transformation in medicinal chemistry.[1] However, the substrate Methyl 5-fluoro-2-methyl-3-nitrobenzoate presents specific chemoselectivity challenges that distinguish it from simple nitrobenzene reductions.
The Chemoselectivity Matrix
The molecule contains three reactive functionalities:
Nitro Group (
): The target for reduction.
Aryl Fluoride (
): Generally stable, but susceptible to hydrodefluorination (HDF) under forcing conditions or with highly active Pd catalysts.
Methyl Ester (
): Susceptible to hydrolysis if the reaction media becomes basic (due to amine formation) in the presence of water, or transesterification if the wrong solvent is used.
Why Catalytic Hydrogenation?
While chemical reductions (Fe/AcOH, SnCl2) are possible, they generate stoichiometric metal waste and often require harsh workups that can hydrolyze the ester.[1] Catalytic hydrogenation (
+ Metal) is the atom-economic "Gold Standard" for this process, provided the catalyst is selected to prevent C-F bond cleavage.
The Rucaparib Connection
This specific amine is a known key intermediate in the synthesis of Rucaparib (Rubraca) , a PARP inhibitor used in ovarian and prostate cancer treatment.[1] High-purity conversion is essential to prevent downstream impurity carryover (specifically des-fluoro analogs) which are difficult to separate.
Critical Process Parameters (CPP)
Parameter
Recommendation
Scientific Rationale
Catalyst
5% Pt/C (Preferred) or 10% Pd/C
Platinum (Pt) is less active toward C-Halogen hydrogenolysis than Palladium (Pd), minimizing defluorination risk.
Solvent
Methanol (Anhydrous)
Matches the ester group to prevent transesterification. High H2 solubility.[1]
Pressure
1 - 3 bar (Balloon to mild pressure)
Low pressure favors nitro reduction over aryl-halide reduction.
Temperature
20°C - 30°C
Elevated temperatures exponentially increase the rate of hydrodefluorination.
Concentration
0.1 M - 0.2 M
Dilution helps manage the exotherm of the nitro reduction ().
Safety: Dry noble metal catalysts can ignite methanol vapors.[1] Add as a water-wet paste if available, or cover with a small amount of solvent immediately.
Hydrogenation:
Evacuate the vessel and backfill with
(repeat 3 times).
Set pressure to 1 atm (balloon) or 2 bar if using a shaker.
Stir vigorously (800+ RPM) at 25°C .
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 7:3) every 1 hour. Reaction typically completes in 3–6 hours .
Endpoint: Disappearance of Nitro starting material (
) and appearance of fluorescent Amine ().
Workup:
Purge system with
.
Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with Methanol (50 mL).
Critical: Do not let the catalyst dry out on the filter paper (fire hazard). Keep wet with water after filtration.[1]
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine as a tan/off-white solid.
Protocol B: Standard Pd/C Hydrogenation (Rapid Screening)
Suitable for small-scale R&D where minor defluorination (1-2%) is acceptable or separable.
Dissolve 1.0 g substrate in 20 mL Methanol.
Add 10% Pd/C (50 mg) .
Stir under
balloon at Room Temperature .
Stop immediately upon consumption of starting material (usually < 2 hours). Prolonged exposure to Pd/H2 will strip the fluorine.
Filter and concentrate as above.
Process Visualization
Reaction Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Operational workflow for the hydrogenation process.
Mechanistic Pathway & Side Reactions
Understanding the competition between reduction and hydrodefluorination.[1]
Figure 2: Reaction pathway showing the sequential reduction and potential defluorination side-reaction.
Analytical Validation (Self-Validating System)
To ensure the protocol is working correctly, compare your results against these benchmarks.
Diagnostic: Disappearance of low-field nitro-adjacent protons.[1]
Mass Spec (ESI+)
Troubleshooting Guide
Problem: Reaction is stalled at 80% conversion.
Cause: Catalyst poisoning (possibly by amine product) or insufficient
mass transfer.
Fix: Increase agitation (RPM). Do not add more catalyst immediately; try purging the headspace to remove any CO buildup.[1]
Problem: Defluorinated impurity (>1%) observed.
Cause: Reaction ran too long or catalyst is too active.[1]
Fix: Switch from Pd/C to Pt/C (sulfided). Add 0.1 eq. Ammonium Acetate to buffer the reaction.[1]
Safety & Handling
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.[1]
Catalyst Ignition: Dry Pd/C and Pt/C are pyrophoric. Always keep them wet with water or solvent.[1] Dispose of filtered catalyst in a dedicated water-filled waste container.
Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material to dryness at high temperatures.[1]
References
Preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Source: US Patent 11,001,552 B2 (2021).
Context: Describes the synthesis of the nitro precursor and its role in Rucaparib synthesis.
Link:
Catalytic hydrogenation of halonitrobenzene compounds.
Source: US Patent 3,148,217.[1]
Context: Foundational protocols for preventing dehalogenation during nitro reduction.[1]
Link:
Facile Transfer Hydrogenation of Nitroarenes Using Magnetically Recoverable Pd Catalysts.
Source: National Institutes of Health (PMC).
Context: Alternative transfer hydrogenation methods if H2 gas is unavailable.[1]
Link:
PubChem Compound Summary: Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Source: PubChem CID 44203026.[1][2]
Context: Physical properties and safety data for the starting material.[3]
Link:
Technical Application Note: Enamine Formation via DMF-DMA Condensation
Executive Summary This application note details the protocol for the condensation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reaction is the critical first ste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the condensation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reaction is the critical first step in the Leimgruber-Batcho indole synthesis , generating a reactive enamine intermediate.
The presence of the electron-withdrawing carbomethoxy (ester) and nitro groups ortho to the methyl group significantly increases the acidity of the benzylic protons, facilitating rapid and high-yield condensation with DMF-DMA. This protocol provides optimized conditions for scale-up, purification, and downstream processing.
Insight: While the reaction can be performed neat, using minimal DMF (2-3 volumes) improves homogeneity and thermal control.
Step 2: Add Reagent
Add DMF-DMA (16.8 g, 141 mmol, ~3.0 equiv) to the solution.
Insight: A large excess is recommended because DMF-DMA can hydrolyze with trace moisture and is volatile.
Step 3: Thermal Reaction
Heat the mixture to 105°C – 110°C under a nitrogen atmosphere. Stir vigorously.
Observation: The solution will darken significantly, turning a deep red/crimson color. This is characteristic of the extended conjugation in the enamine product.
Step 4: Monitoring
Monitor reaction progress by TLC (Ethyl Acetate/Hexanes 1:1) or HPLC.[2]
Target: Disappearance of the starting material peak.
Duration: Typically complete within 3–6 hours.
Step 5: Workup
Once complete, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure (Rotovap) at 50°C–60°C to remove excess DMF-DMA, Methanol, and DMF.
Note: The product is thermally stable, but prolonged heating during workup should be minimized.
Step 6: Isolation
The residue is typically a viscous dark red oil or solid.
Option A (Direct Use): For most Leimgruber-Batcho sequences, the crude enamine is sufficiently pure (>90%) to be used directly in the reductive cyclization step.
Option B (Purification): If high purity is required, triturated with cold ether or purify via short-path silica gel chromatography (eluting with CH2Cl2/MeOH).
Workflow Diagram
Caption: Operational workflow for the synthesis of the enamine intermediate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Insufficient DMF-DMA or Temperature too low.
Add 1.0 equiv fresh DMF-DMA and increase temp to 120°C.
Product Degradation
Overheating (>150°C) or prolonged exposure to moisture.
Maintain temp <120°C. Store product under inert gas.
Low Yield
Loss of product during workup or hydrolysis.
Avoid aqueous workups. The enamine can hydrolyze back to starting material in acidic water.
Solidification Issues
Product is an oil.
Triturate with cold hexanes or diethyl ether to induce crystallization.
Critical Note on Downstream Processing:
This enamine is the precursor to Methyl 5-fluoro-1H-indole-7-carboxylate (or isomer depending on nomenclature conventions). The subsequent step involves reductive cyclization (e.g., H2/Pd-C, Zn/AcOH, or TiCl3).[1][3] The high purity of the enamine from this protocol ensures the success of the cyclization step.
Synthesis of Rucaparib starting materials and intermediates
Technical Application Note: Process Optimization for Rucaparib Precursors Executive Summary Rucaparib (Rubraca®) is a poly(ADP-ribose) polymerase (PARP) inhibitor indicated for the treatment of ovarian and prostate cance...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Process Optimization for Rucaparib Precursors
Executive Summary
Rucaparib (Rubraca®) is a poly(ADP-ribose) polymerase (PARP) inhibitor indicated for the treatment of ovarian and prostate cancers associated with BRCA mutations. The structural complexity of Rucaparib lies in its tricyclic pyrrolo[4,3,2-de]quinolin-8(1H)-one core (often referred to as the azepino-indolone scaffold).
This Application Note provides a detailed technical guide for the synthesis of Rucaparib, focusing on the industrial "Process Chemistry" route established by Pfizer and Clovis Oncology. We prioritize the construction of the 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one intermediate, as this tricyclic lactam is the critical divergence point for scale-up. We also detail the late-stage regioselective bromination and Suzuki-Miyaura coupling required to assemble the final API.
Retrosynthetic Analysis
The synthesis of Rucaparib is most efficiently approached via a convergent strategy. The molecule is disconnected at the biaryl bond (Suzuki coupling) and the lactam amide bond.
Figure 1: Retrosynthetic disconnection of Rucaparib revealing the key Tricyclic Lactam intermediate.
Critical Process Parameters (CPP) & Strategy
The industrial synthesis (Gillmore et al., Org.[1] Process Res. Dev. 2012) addresses several medicinal chemistry liabilities:
Avoidance of Chromatography: The process relies on crystallization for purification.
Thermal Safety: The original Leimgruber-Batcho indole synthesis involved hazardous temperatures; the optimized route uses milder condensation methods.
Regioselectivity: The Suzuki coupling must occur exclusively at the 2-position of the indole.
Key Starting Materials
Reagent
Role
Critical Quality Attribute (CQA)
Methyl 6-fluoro-1H-indole-4-carboxylate
Core Scaffold
Purity >98%; Regioisomer free (4-fluoro isomer is a common impurity).
1-(Dimethylamino)-2-nitroethylene
C3-Linker
Assay >95%; Moisture sensitive.
N-Bromosuccinimide (NBS)
Halogenating Agent
Free of elemental bromine to prevent over-bromination.
Protocol A: Synthesis of the Tricyclic Lactam Intermediate
Target: 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
Mechanism: Indole C3-functionalization followed by nitro-reduction and intramolecular amidation.
Step 1: Nitrovinyl Formation
Charge a reactor with Methyl 6-fluoro-1H-indole-4-carboxylate (1.0 equiv) and Trifluoroacetic acid (TFA) (3.0 vol).
Cool the mixture to 0–5 °C.
Add1-(Dimethylamino)-2-nitroethylene (1.2 equiv) portion-wise, maintaining internal temperature <10 °C.
Note: Exothermic reaction. Rapid addition can lead to polymerization.
Stir at 20–25 °C for 2–4 hours. Monitor by HPLC (Target: <2% Starting Material).
Quench by pouring the mixture into ice-water (10 vol).
Filter the precipitated Nitrovinyl Intermediate (bright orange/red solid). Wash with water and dry under vacuum.
Step 2: Reduction and Cyclization (The "One-Pot" Lactamization)
Suspend the Nitrovinyl intermediate (1.0 equiv) in Methanol/Ethanol (1:1) (20 vol).
Solubility Note: The intermediate is poorly soluble; high solvent volumes are required for efficient reduction.
AddSodium Borohydride (NaBH₄) (4.0 equiv) slowly at 0–10 °C to reduce the alkene to the nitroalkane.
Safety: Hydrogen gas evolution. Ensure adequate venting.
AddZinc dust (10.0 equiv) and Acetic Acid (excess, ~10 vol) to the nitroalkane slurry.
Heat to 40–50 °C for 4–6 hours.
Mechanism:[1][2][3][4] Zn reduces the nitro group to an amine. The amine intramolecularly attacks the C4-methyl ester, ejecting methanol and closing the 7-membered lactam ring.
Filtration: Filter hot to remove Zinc residues.
Concentrate the filtrate to ~5 vol.
Crystallization: Cool to 0 °C. The Tricyclic Lactam precipitates as a tan/off-white solid.
Target: Rucaparib Free Base
Challenge: Selective bromination at C2 (indole numbering) without touching the benzenoid ring.
Step 1: Bromination
Dissolve the Tricyclic Lactam (from Protocol A) in DMF or NMP (5 vol).
Cool to -5 to 0 °C.
AddN-Bromosuccinimide (NBS) (1.05 equiv) as a solution in DMF over 1 hour.
Critical Control: Stoichiometry is vital. Excess NBS leads to dibromination.
Quench with aqueous Sodium Bisulfite (to destroy active bromine).
Precipitate by adding water. Filter the 2-Bromo-Tricyclic Lactam .
Step 2: Suzuki-Miyaura Coupling
Charge Reactor with:
2-Bromo-Tricyclic Lactam (1.0 equiv)
4-Formylphenylboronic acid (1.2 equiv)
K₃PO₄ (3.0 equiv) - Why Phosphate? Phosphate bases often provide cleaner profiles than Carbonates in indole couplings, reducing dehalogenation byproducts.
Solvent: Dioxane/Water (4:1) .
Degas with Nitrogen for 30 minutes.
Add Catalyst:Pd(dppf)Cl₂ (0.02 equiv).
Heat to 80–90 °C for 4–8 hours.
Workup: Cool, filter through Celite (to remove Pd), and partition with EtOAc/Water.
Isolate the Biaryl Aldehyde Intermediate .
Step 3: Reductive Amination (Final API Assembly)
Dissolve the Biaryl Aldehyde in Methanol .
AddMethylamine (33% in EtOH, 5.0 equiv). Stir for 1 hour to form the imine.
AddSodium Cyanoborohydride (1.5 equiv) or STAB (Sodium Triacetoxyborohydride).
Stir at ambient temperature until aldehyde is consumed.
Workup: Acid/Base extraction to purify the amine.
Crystallization: Rucaparib free base can be crystallized from aqueous isopropanol.
Process Workflow Diagram
Figure 2: Linear process flow from Indole precursor to Rucaparib API.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Incomplete reduction of nitroalkene.
Ensure high solvent volume (20V) is used; intermediate insolubility halts reaction.
Dimer Formation (Suzuki)
Homocoupling of boronic acid.
Degas solvents thoroughly; ensure base is added after degassing.
Pd Residuals >10ppm
Inefficient scavenging.
Use N-acetylcysteine or SiliaMetS® Thiol scavengers during workup.
Des-bromo impurity
Protodehalogenation during Suzuki.
Reduce reaction temperature; switch from DMF to Dioxane/Water.
References
Gillmore, A. T., et al. (2012).[1][5] "Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor." Organic Process Research & Development, 16(10), 1897–1904. Link[1]
Pfizer Inc. (2006).[1] "Method of preparing poly(ADP-ribose) polymerases inhibitors." World Intellectual Property Organization, WO2006033003.[1] Link
Park, J., & Cheon, C. H. (2022). "Total Synthesis of Rucaparib." The Journal of Organic Chemistry, 87(7), 4813–4817.[6] Link
FDA Center for Drug Evaluation and Research. (2016). "Rubraca (rucaparib) Chemistry, Manufacturing, and Controls Review." Link
Application Note: Green Nitration Protocols for Fluoro-methylbenzoates
Executive Summary The nitration of electron-deficient aromatic rings, such as fluoro-methylbenzoates, traditionally requires harsh "mixed acid" conditions (concentrated and fuming ). While effective, this method generate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The nitration of electron-deficient aromatic rings, such as fluoro-methylbenzoates, traditionally requires harsh "mixed acid" conditions (concentrated
and fuming ). While effective, this method generates substantial acidic waste, poses severe thermal safety risks, and often suffers from poor regioselectivity due to the competing directing effects of the ester and fluorine substituents.
This Application Note details two validated "Green Chemistry" protocols for the regioselective nitration of Methyl 2-fluorobenzoate to Methyl 2-fluoro-5-nitrobenzoate :
Heterogeneous Catalysis: Using Zeolite H-Beta to eliminate sulfuric acid waste.
Continuous Flow Processing: Using micro-reactors for precise thermal control and enhanced safety using neat nitric acid.
Introduction & Mechanistic Insight
The Challenge of Deactivated Substrates
Methyl 2-fluorobenzoate presents a "push-pull" challenge in Electrophilic Aromatic Substitution (EAS):
Deactivation: Both the ester (
) and fluorine () groups withdraw electron density, significantly raising the activation energy required for nitration compared to benzene or toluene.
Regioselectivity: The ester is a meta-director. The fluorine is an ortho/para-director. In Methyl 2-fluorobenzoate, these directing effects reinforce each other at positions 3 and 5. However, steric hindrance plays the deciding role.
Reaction Pathway Analysis
The following diagram illustrates the competitive pathways. Green chemistry methods enhance the selectivity for the thermodynamically favored 5-nitro isomer by avoiding the "hot spots" typical of batch mixed-acid processes.
Figure 1: Regioselectivity map for the nitration of Methyl 2-fluorobenzoate. Position 5 is favored due to the steric crowding at Position 3.
Principle: Replacing sulfuric acid with a solid aluminosilicate catalyst (Zeolite H-Beta) allows for the generation of the active nitronium species (
) using Acetyl Nitrate (generated in situ) under milder conditions. The catalyst is recoverable and reusable, significantly improving the E-factor (waste-to-product ratio).
Materials
Substrate: Methyl 2-fluorobenzoate (1.0 equiv).
Reagent: Nitric Acid (90% fuming) or 70%
(requires longer time).
Anhydride: Acetic Anhydride (1.2 equiv) – Scavenges water and forms Acetyl Nitrate.
Catalyst: Zeolite H-Beta (
ratio ~25). Note: Must be calcined at 500°C for 4h prior to first use to activate acidic sites.
Solvent: None (Neat) or Dichloroethane (if solubility is an issue, though neat is greener).
Protocol Steps
Catalyst Activation: Heat Zeolite H-Beta in a muffle furnace at 120°C for 2 hours immediately before use to remove adsorbed moisture.
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), charge Methyl 2-fluorobenzoate (10 mmol, 1.54 g) and freshly activated Zeolite H-Beta (0.5 g).
Reagent Addition: Cool the flask to 0–5°C in an ice bath. Add Acetic Anhydride (12 mmol, 1.13 mL) slowly.
Principle: Flow chemistry allows for the safe use of neat fuming nitric acid without sulfuric acid. The high surface-area-to-volume ratio of microreactors ensures excellent heat transfer, preventing thermal runaways and reducing oxidative byproducts.
Flow Reactor Setup Diagram
Figure 2: Schematic of the continuous flow nitration setup. The BPR ensures the system remains liquid-phase even if temperatures rise.
Protocol Steps
Feed Preparation:
Solution A: Dissolve Methyl 2-fluorobenzoate (0.5 M) in Nitromethane (inert carrier).
Solution B: Fuming Nitric Acid (neat).
System Priming: Flush the reactor (PFA tubing, 10 mL volume) with Nitromethane using Pump A. Set the Back Pressure Regulator (BPR) to 40 psi (approx 2.7 bar) to prevent gas slug formation.
Parameters:
Temperature: Set reactor coil bath to 60°C.
Flow Rates: Pump A = 1.0 mL/min; Pump B = 0.5 mL/min (Molar ratio ~ 1:3 Substrate:Acid).
Residence Time:
6.6 minutes.
Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (20 mL) to reach steady state.
Collection: Direct output into a stirred flask containing ice water (Quench).
Workup: Extract the aqueous quench mixture with Dichloromethane (or Ethyl Acetate for a greener profile). Wash organic layer with water and brine. Evaporate solvent.[3]
Comparative Analysis
The following table contrasts the Green methods against the traditional Mixed Acid approach.
Metric
Traditional Batch (Mixed Acid)
Solid Acid (Zeolite H-Beta)
Continuous Flow (Neat HNO3)
Reagents
/
/ / Zeolite
Fuming (Neat)
Atom Economy
Low (Sulfuric waste)
High (Catalyst Recycled)
Medium (Excess HNO3 recycled)
Safety
Low (Exotherm risk)
High (Mild conditions)
Very High (Small active vol)
Selectivity (5-NO2)
~85%
>92%
>95%
Yield
70-80%
85-90%
90-95%
Scalability
Difficult (Heat transfer limits)
Moderate (Filtration needed)
Excellent (Numbering up)
Troubleshooting & Quality Control
Issue: Low Conversion.
Zeolite Method:[4][5][6][7][8] Catalyst may be wet. Re-calcine at 500°C. Ensure Acetic Anhydride is fresh (hydrolyzes to acetic acid over time).
Flow Method: Increase residence time (lower flow rate) or increase temperature by 5°C increments.
Smith, K., et al. (2000). "A novel method for the nitration of deactivated aromatic compounds using zeolite catalysts."[4][7] Journal of Chemical Society, Perkin Transactions 1.
Dagade, S. P., et al. (2002).[5] "Nitration of aromatic compounds over solid acid catalysts."[4][5] National Chemical Laboratory, Pune.
Kulkarni, A., et al. (2018). "Continuous flow nitration of aromatic compounds." Beilstein Journal of Organic Chemistry.
Cantillo, D., & Kappe, C. O. (2013). "Integrated Continuous Flow Synthesis of 5-Fluoro-2-nitrobenzotrifluoride." Reaction Chemistry & Engineering.
Olah, G. A., et al. (1978). "Nitration with Acetyl Nitrate and Solid Acid Catalysts." Proceedings of the National Academy of Sciences.
Technical Support Center: Purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Executive Summary & Diagnostic Context[1][2] The Molecule: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib).[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Context[1][2]
The Molecule: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a critical intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib).[1]
The Problem: Users frequently report a "brown sticky solid" or "tar-like" residue following the nitration of methyl 5-fluoro-2-methylbenzoate.[1] While the target compound is a white to pale yellow crystalline solid (MP ~74-78°C), the crude product often retains dark coloration due to oxidative degradation byproducts (nitrophenolic tars) and occluded regioisomers.
Immediate Action: Do not attempt to recrystallize the dark brown tar directly. The impurities will occlude within the crystal lattice, resulting in poor yield and persistent coloration. Follow the diagnostic workflow below.
Diagnostic Workflow (Decision Matrix)
The following logic gate determines the optimal purification strategy based on the physical state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification method based on crude product appearance and TLC profiling.[1]
Technical Troubleshooting (FAQs)
Q1: Why is my crude product a sticky brown tar instead of a solid?
A: This is a classic symptom of Melting Point Depression caused by impurities.
Mechanism: The nitration reaction (using
) is a vigorous oxidation environment. Side reactions oxidize the methyl group or the aromatic ring, generating nitrophenols and polymeric quinones . These species are deeply colored and amorphous.
The Trap: Even 5-10% of these impurities can lower the melting point of your product (normally ~78°C) to below room temperature, resulting in a sticky oil/gum.
Correction: You must remove the "oily" impurities before crystallization. Use Protocol A (Activated Carbon) or a silica plug filtration.
Q2: I recrystallized from Ethanol, but the crystals are still tan/beige. Why?
A: This is due to Crystal Occlusion .
Mechanism: If the crystallization is too rapid (e.g., plunging into ice immediately), the growing crystal lattice traps the large, colored impurity molecules inside.
Correction:
Redissolve the crystals in hot Methanol.
Perform the Cloud Point technique (See Protocol B) to grow crystals slowly.
Wash the filter cake with ice-cold methanol; the colored impurities are much more soluble in the alcohol than the ester is.
Q3: Can I use water to wash the brown solid?
A: Yes, but with specific pH control.
Mechanism: The brown impurities are often acidic (nitrophenols/carboxylic acids).
Protocol: Wash the crude solid with 5% Sodium Bicarbonate (
) . This converts the acidic brown impurities into their water-soluble salts (phenoxides), allowing them to be washed away, leaving the neutral nitrobenzoate ester behind.
Detailed Experimental Protocols
Protocol A: Activated Carbon Clarification (The "De-browning")
Use this when the crude is dark brown or sticky.
Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Methanol or Ethyl Acetate .
Adsorption: Add Activated Charcoal (10-20% by weight of the crude mass).
Note: If using Methanol, ensure the solution is not superheated before adding charcoal to avoid flash boiling.
Digestion: Reflux the suspension for 15–30 minutes. The charcoal adsorbs the high-molecular-weight colored polymers.
Filtration: Filter the hot solution through a pad of Celite (Diatomaceous Earth) using a pre-warmed funnel.
Why Pre-warmed? To prevent the product from crystallizing in the funnel stem during filtration.
Result: The filtrate should be a clear, pale yellow liquid. Proceed to Protocol B.
Protocol B: Cloud-Point Recrystallization
Use this for final purification to achieve >99% purity.[1]
Solvent Choice: Methanol (Solvent A) and Water (Solvent B).
Reasoning: Nitrobenzoates exhibit a steep solubility curve in Methanol but are insoluble in water.
Dissolution: Place the clarified solid in an Erlenmeyer flask. Add hot Methanol dropwise while swirling on a steam bath until the solid just dissolves.
The Cloud Point: Remove from heat. Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Clearing: Add 1-2 drops of hot Methanol to clear the solution.
Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling excludes impurities). Then, place in an ice bath (0-4°C) for 1 hour.
Isolation: Filter via vacuum.[2] Wash the cake with a 1:1 mixture of cold Methanol/Water.
Data inferred from nitrobenzoate analogs to guide solvent selection.
Solvent
Temperature
Solubility Status
Application
Methanol
Hot (60°C)
High
Primary Recrystallization Solvent
Methanol
Cold (0°C)
Low
Crystallization / Wash
Ethanol
Hot (70°C)
High
Alternative Solvent
Ethyl Acetate
RT
High
Extraction / Dissolution
Water
Any
Insoluble
Anti-solvent (Precipitant)
Toluene
RT
Moderate
Not recommended (poor impurity rejection)
Safety & Handling
Thermal Hazard: Nitro compounds are energetic. Do not distill the crude material to dryness at high temperatures (>150°C) as decomposition may occur.
Skin Hazard: Nitrobenzoates are potent skin sensitizers. Double-glove (Nitrile) when handling the "brown tar."
References
Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents (US11001552B2). Retrieved October 26, 2023, from [1]
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, Coll.[1] Vol. 1, p.372 (1941). Retrieved October 26, 2023, from [Link][1]
Process for the isolation of the methyl ester of m-nitrobenzoic acid. Google Patents (EP0118862B1). Retrieved October 26, 2023, from [1]
Technical Support Center: Recrystallization & Purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Overview: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a highly specialized fluorinated aromatic ester. It serves as a critical structural precursor in the synthesis of active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Overview:
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a highly specialized fluorinated aromatic ester. It serves as a critical structural precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably the FDA-approved PARP inhibitor Rucaparib[1]. Because downstream applications—such as the imino-Stetter reaction and azepinone scaffold construction—require exact stoichiometry and high purity, optimizing the recrystallization of this intermediate is paramount[1].
The following technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for achieving >99% purity.
Part 1: Troubleshooting Guides & FAQs
Q1: What is the optimal primary recrystallization solvent for Methyl 5-fluoro-2-methyl-3-nitrobenzoate, and what is the chemical causality behind this choice?A1:Methanol is the absolute solvent of choice. Mechanistically, because the target molecule is a methyl ester (typically synthesized via Fischer esterification using methanol and thionyl chloride[2][3]), utilizing methanol as the recrystallization solvent leverages the common-ion effect. This prevents transesterification side reactions (e.g., the formation of ethyl esters) that would inevitably occur if ethanol were used under trace acidic conditions. Furthermore, the compound exhibits an optimal thermodynamic solubility gradient in methanol—it is highly soluble near the boiling point (65°C) and exhibits minimal solubility at 0–5°C, ensuring high recovery yields.
Q2: During cooling, I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I fix this?A2: Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in the solvent mixture, or when lipophilic impurities depress the melting point of the bulk mixture.
Fix: Do not rapidly crash-cool the solution. Instead, dilute the mixture by adding 10–15% additional methanol to shift the concentration below the binodal curve. Heat back to a clear solution, then cool at a controlled rate of 0.5°C/min. Seeding the solution with pure crystals at approximately 5°C above the expected cloud point will induce heterogeneous nucleation and bypass the oiling-out phase.
Q3: My crude product contains unreacted 5-fluoro-2-methyl-3-nitrobenzoic acid from an incomplete esterification step. Will methanol recrystallization remove it?A3: Partially, but recrystallization alone is not a self-validating system for acidic impurities. Because the carboxylic acid can co-crystallize with the ester via hydrogen bonding, relying solely on thermodynamic purification is risky.
Fix: Before recrystallization, ensure the crude organic extract is thoroughly washed with saturated aqueous sodium bicarbonate (NaHCO₃). This converts the unreacted acid into its water-soluble sodium salt, partitioning it into the aqueous layer. Only then should the organic layer be concentrated and subjected to methanol recrystallization.
Q4: Can I use an anti-solvent system if the crude is heavily contaminated with regioisomers from the nitration step?A4: Yes. The nitration of 5-fluoro-2-methylbenzoic acid using concentrated HNO₃/H₂SO₄ at -5 to 0°C can yield trace regioisomers[2][3]. For heavily contaminated batches, a binary Ethyl Acetate / Petroleum Ether system is superior. The compound is freely soluble in ethyl acetate. By dissolving the crude in a minimal volume of warm ethyl acetate and slowly titrating in petroleum ether (the anti-solvent) until slight turbidity persists, you force a highly selective crystallization based on polarity shifts rather than just temperature.
Part 2: Quantitative Data & Solvent System Performance
To aid in experimental design, the following table summarizes the performance of various solvent systems for the purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
High. Toluene is difficult to remove completely under standard vacuum.
Part 3: Self-Validating Experimental Protocol
This protocol utilizes a self-validating methodology, meaning built-in checkpoints ensure the success of each step before proceeding.
Protocol: Methanol Recrystallization of Crude Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Preparation & Dissolution:
Suspend the crude solid in absolute Methanol (approximately 3 to 4 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser.
Heat the mixture to gentle reflux (64–65°C) with continuous magnetic stirring.
Self-Validation Check: The solution must become completely transparent. If undissolved solid persists after 10 minutes at reflux, add hot methanol in 0.5 mL increments until absolute clarity is achieved.
Hot Filtration:
Rapidly filter the hot solution through a pre-warmed fluted filter paper (or a heated sintered glass funnel) to remove insoluble carbonaceous particulates or inorganic salts.
Controlled Nucleation:
Transfer the filtrate to a clean Erlenmeyer flask. Allow it to cool ambiently to ~40°C at a controlled rate (ideally 0.5°C/min).
Self-Validation Check: The onset of turbidity (the cloud point) should appear between 35°C and 40°C. If the solution remains perfectly clear at 25°C, it is sub-saturated. Distill off 15-20% of the solvent volume under reduced pressure and repeat the cooling process.
Maturation & Isolation:
Once initial crystals form, place the flask in an ice-water bath (0–5°C) and allow the crystal lattice to mature for 2 hours.
Isolate the white solid via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold methanol (1 mL/g) to displace the mother liquor.
Dry the crystals under high vacuum at 40°C to a constant weight.
Part 4: Process Visualization
The following diagram illustrates the logical workflow from the initial starting material through the synthesis and final thermodynamic purification of the target compound.
Synthetic workflow and recrystallization of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Part 5: References
Methyl 5-fluoro-4-methyl-2-nitrobenzoate (Positional Isomerism and Synthesis) - Benchchem - 2
Controlling exotherm in nitration of 5-fluoro-2-methylbenzoic acid
Ticket ID: NIT-5F2M-EXO Topic: Exotherm Management in Nitration of 5-Fluoro-2-Methylbenzoic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit Critical Safety Alert: The "Accumulatio...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: NIT-5F2M-EXO
Topic: Exotherm Management in Nitration of 5-Fluoro-2-Methylbenzoic Acid
Status: Open
Assigned Specialist: Senior Application Scientist, Process Safety Unit
Critical Safety Alert: The "Accumulation Trap"
User Question: "I am maintaining the temperature at -10°C during addition, but when I allow the reaction to warm to room temperature, I see a sudden, violent exotherm. What is happening?"
Technical Diagnosis:
You are likely experiencing thermal runaway due to reactant accumulation .
In nitration reactions involving deactivated or sterically hindered substrates like 5-fluoro-2-methylbenzoic acid , the reaction kinetics at -10°C may be too slow to consume the nitrating agent (Nitric Acid/Nitronium ion) as fast as it is added.
The Trap: You add HNO₃ at -10°C. The temperature stays stable because no reaction is happening. You have essentially created a "time bomb" of unreacted mixed acid and substrate.
The Trigger: When you stop cooling or warm to 0°C/RT, the reaction kickstarts.
The Runaway: The accumulated reagents react simultaneously. The heat generation rate (
) exceeds the heat removal capacity (), leading to rapid decomposition or explosion [1, 2].
Visualization: The Accumulation Doom Loop
The following diagram illustrates the kinetic mismatch that leads to this specific failure mode.
Figure 1: The mechanism of thermal runaway caused by low-temperature reagent accumulation.
Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turns black and tars immediately upon warming. Why?
Cause: Oxidative decomposition. Nitric acid is a strong oxidant. If the nitration (substitution) is slow, oxidation of the methyl group or the aromatic ring becomes the dominant pathway, especially if the temperature spikes locally.
Resolution: Ensure your sulfuric acid concentration is high enough (>95% or Oleum). Water acts as a reaction poison, slowing nitration and favoring oxidation. Use dry reagents [3].[1][2]
Q2: I am seeing low regioselectivity (getting the 4-nitro or 6-nitro instead of the target 3-nitro).
Directing Effects: The Methyl group (C2) is an ortho/para activator. The Fluorine (C5) is an ortho/para director. The Carboxyl (C1) is a meta director.
The Conflict: The 3-position is ortho to Methyl and meta to Carboxyl (Synergistic). However, it is sterically crowded.
Fix: Lower temperatures favor the kinetically controlled product (often the 3-nitro due to electronic activation by the methyl group). Higher temperatures allow thermodynamic equilibration or attack at less hindered (but less activated) positions [4].
Q3: The quench into water is violently fuming. How do I manage this?
Cause: You are likely quenching unreacted thionyl chloride (if used in previous steps) or, more likely, a large excess of fuming sulfuric/nitric acid.
Resolution: Use an Inverse Quench . Do not add water to the acid. Drip the reaction mass slowly onto a large excess of stirred ice/water. Maintain the quench pot <10°C.
Optimized Protocol: Controlled Nitration
Based on process safety principles and patent literature for Rucaparib intermediates [3, 5].
Reagent Stoichiometry Table
Reagent
Role
Eq.
Notes
5-Fluoro-2-methylbenzoic acid
Substrate
1.0
Solid, limiting reagent.
Sulfuric Acid (98% or 20% Oleum)
Solvent/Catalyst
5-10 vol
Acts as heat sink and dehydrating agent.
Fuming Nitric Acid (>90%)
Electrophile Source
1.1 - 1.5
Excess required, but dangerous if accumulated.
Step-by-Step Workflow
Step 1: Dissolution (The Heat Sink)
Charge Concentrated
(or Oleum) to the reactor.
Cool to 0°C .
Add 5-fluoro-2-methylbenzoic acid portion-wise. Note: This dissolution may be slightly exothermic. Ensure full dissolution before proceeding.
Step 2: The Critical Addition (Dosing)
Pre-cool the solution to -5°C to 0°C .
Crucial Check: Do not cool below -10°C. You want the reaction to occur as you add the reagent to consume the HNO3.
Add Fuming
dropwise.
Control Parameter: Rate of addition must be controlled so that internal temperature (
) never exceeds 5°C .
Step 3: The Post-Reaction Hold
After addition, stir at 0°C for 30–60 minutes.
Safety Check: Monitor temperature.[2][4][5][6][7] If temperature drops immediately after addition stops, the reaction was likely instantaneous (Good). If temperature continues to rise or stays elevated, reaction is still ongoing (Caution).
Step 4: Inverse Quench
Prepare a separate vessel with crushed ice (approx. 5x reaction volume).
Transfer the reaction mass slowly onto the ice with vigorous stirring.
Workflow Diagram
Figure 2: Safe operational workflow for the nitration of 5-fluoro-2-methylbenzoic acid.
Analytical Checkpoints (Self-Validating System)
To ensure the process is running safely, use these In-Process Controls (IPC):
Calorimetric Check (RC1 or DSC): Before scaling up, run a DSC (Differential Scanning Calorimetry) on the reaction mass.
Pass Criteria: The onset of decomposition (
) should be at least 50°C higher than your maximum process temperature () [1].
HPLC Monitoring:
Take a sample 15 minutes into the hold period.
Quench the sample in a vial of water/acetonitrile.
Goal: >95% conversion of starting material. If conversion is low (<50%) but you have added all acid, DO NOT HEAT . You have accumulation. Stir longer at 0°C.
References
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
Gustin, J. L. (1998). "Runaway reaction hazards in processing organic nitrocompounds". Institution of Chemical Engineers Symposium Series, 141, 431-444. 8[3][7][9][10]
Pfizer Inc. (2009). Process for the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid. WO 2009/112832 A1.
Master Organic Chemistry. (2018).[11] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. 11[3][7][9][10][12]
Shilpa Medicare Ltd. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US Patent 11,001,552 B2. 3[3][7][9][10][12][13]
Technical Support Center: Regioisomer Purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex process of isolating the target 3-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex process of isolating the target 3-nitro regioisomer of Methyl 5-fluoro-2-methyl-3-nitrobenzoate[1] from its 4-nitro and 6-nitro byproducts.
This guide bypasses generic advice, focusing instead on the thermodynamic and chromatographic causality behind each separation technique, ensuring your workflows are robust, scalable, and self-validating.
Separation Strategy & Workflow
The optimal purification method depends heavily on your synthesis scale and the required purity threshold. The decision matrix below outlines the standard operational workflow for regioisomer separation.
Workflow for isolating the 3-nitro regioisomer based on synthesis scale and purity requirements.
Frequently Asked Questions (Mechanistic Insights)
Q: Why do I inevitably get multiple regioisomers during the nitration step?A: The aromatic ring of the precursor undergoes electrophilic aromatic substitution. The methyl group is an activating ortho/para-director, the fluorine atom is a deactivating ortho/para-director, and the ester is a strongly deactivating meta-director[2]. The conflict between these directing effects, combined with the steric bulk of the adjacent groups, prevents 100% regioselectivity, leading to a statistical mixture of the 3-nitro (target), 4-nitro, and 6-nitro isomers.
Q: Why is fractional crystallization preferred over chromatography for bulk separation?A: Positional isomers of nitrobenzoates exhibit distinct crystal lattice packing energies. The 3-nitro isomer has a specific dipole moment and steric conformation that lowers its solubility in cold protic solvent mixtures (like ethanol/water) compared to the 4- and 6-nitro isomers[3]. Exploiting this differential solubility allows for selective precipitation, which is highly scalable and avoids the massive solvent waste associated with large-scale silica chromatography.
Q: My normal-phase silica column isn't resolving the isomers. What is the mechanistic cause?A: On normal-phase silica, separation is driven by hydrogen bonding and dipole-dipole interactions. Because the regioisomers possess identical functional groups, their overall polarities are extremely similar. Switching to a reversed-phase system (C18) where separation is driven by hydrophobic interactions and subtle shape selectivity often yields vastly superior resolution[4].
Troubleshooting Guide
Observed Issue
Mechanistic Cause
Actionable Solution
"Oiling out" during recrystallization
The crude mixture is cooling too rapidly, or the concentration of impurities is too high, causing the product to separate as a supercooled liquid rather than a crystalline solid[3].
Reheat until homogeneous. Add 5-10% more ethanol to increase overall solubility, then cool slowly to room temperature. Introduce a seed crystal at 40°C to nucleate the correct polymorph.
Poor peak resolution in HPLC/LC-MS
Unbuffered mobile phases cause peak tailing due to secondary interactions with residual silanols on the C18 stationary phase, masking the subtle differences between the isomers.
Incorporate an acidic modifier (e.g., 0.1% Acetic Acid or TFA). This suppresses ionization, sharpens the peaks, and improves the resolution factor ()[4].
Isomers co-eluting on gradient HPLC
Steep gradients compress the elution bands of compounds with nearly identical partition coefficients, forcing them off the column simultaneously.
Switch to an isocratic elution method. Isocratic conditions maintain a constant partition coefficient, maximizing the separation of closely related positional isomers[5].
This protocol exploits the differential solubility of the regioisomers in protic solvents.
Dissolution: Suspend 10 g of crude Methyl 5-fluoro-2-methyl-3-nitrobenzoate[1] in 30 mL of hot ethanol (75°C). Stir vigorously until fully dissolved.
Solvent Tuning: Dropwise, add hot distilled water (approx. 10-15 mL) until the solution becomes faintly turbid. Immediately add 1-2 mL of hot ethanol to clear the turbidity[3].
Causality: This establishes a supersaturated state right at the cloud point, optimizing the environment for selective nucleation.
Validation Check: The solution must be perfectly clear at 75°C. If oil droplets are visible, add more ethanol until they dissolve.
Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to 25°C over 2 hours.
Causality: Slow cooling favors the thermodynamic crystal lattice of the 3-nitro isomer, leaving the more soluble regioisomers trapped in the mother liquor.
Harvesting: Chill the flask in an ice-water bath (0-5°C) for 1 hour. Filter the crystals under vacuum and wash the filter cake with 10 mL of ice-cold 3:1 Water:Ethanol.
Validation Check: Run a TLC (Hexane:EtOAc 4:1). The purified crystals should show a single distinct spot, while the mother liquor will show enriched spots of the undesired 4- and 6-nitro regioisomers.
This protocol is designed for achieving >99.5% analytical purity.
Column Preparation: Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with a mobile phase of 60:40 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
Sample Injection: Dissolve the enriched regioisomer mixture in a minimal volume of Acetonitrile.
Validation Check: Filter the sample through a 0.45 µm PTFE syringe filter to ensure no particulate matter clogs the column frit.
Elution: Run an isocratic elution at 60:40 Water:Acetonitrile at a flow rate appropriate for your column diameter.
Causality: Maintaining an isocratic hold prevents the "bunching" effect seen in gradient runs, allowing the subtle hydrophobic differences of the isomers to dictate retention time[5].
Fraction Collection: Monitor UV absorbance at 254 nm[4]. Collect the peaks into separate vials.
Validation Check: Analyze the collected fractions via analytical HPLC before pooling and lyophilizing the target 3-nitro isomer.
Quantitative Isomer Data
While the regioisomers share identical molecular weights and topological polar surface areas (TPSA), their 3D spatial arrangements alter their dipole moments and hydrophobic surface areas, which drives their separation behavior.
Regioisomer
Molecular Weight
TPSA (Ų)
Predicted LogP
Relative Polarity (Silica)
C18 HPLC Elution Order
3-nitro (Target)
213.16 g/mol
69.44
~1.8 - 2.1
Moderate
Intermediate
4-nitro (Impurity)
213.16 g/mol
69.44
~1.8 - 2.1
Lowest (Least polar)
Last (Most hydrophobic)
6-nitro (Impurity)
213.16 g/mol
69.44
~1.8 - 2.1
Highest (Most polar)
First (Least hydrophobic)
Data synthesized from computational chemistry predictions and standard chromatographic behavior of substituted nitrobenzoates[1],[6].
Technical Support Center: Optimizing Temperature for Methyl 5-fluoro-2-methyl-3-nitrobenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0).[1][2][3] The focus of this document is to provide in-depth, field-proven insights into optimizing reaction temperature—the most critical parameter for achieving high yield and purity in this electrophilic aromatic substitution reaction.
The synthesis of this compound, a key intermediate in the preparation of pharmaceuticals like the PARP inhibitor Rucaparib, involves the nitration of a substituted benzoic acid or its ester.[4] This process is notoriously sensitive to thermal conditions. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a robust and reproducible synthetic outcome.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for Methyl 5-fluoro-2-methyl-3-nitrobenzoate?
The most common and well-documented method involves two main steps:
Nitration: The starting material, 5-fluoro-2-methylbenzoic acid, is nitrated using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5] This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the aromatic ring.
Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified, typically using methanol (CH₃OH) with a catalyst like thionyl chloride (SOCl₂) or a strong acid, to yield the final methyl ester product.[5]
Q2: Why is strict temperature control so critical during the nitration step?
Temperature control is paramount for several reasons, all of which impact reaction selectivity, yield, and safety:
Preventing Side Reactions: Nitration is a highly exothermic process.[6][7] If the temperature rises uncontrollably, the rate of competing side reactions increases dramatically. This includes the formation of undesired regioisomers and over-nitration to produce dinitro derivatives.[4][8][9]
Minimizing Decomposition: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to the degradation of both the starting material and the desired product, often resulting in a dark, discolored reaction mixture and significantly lower yields.[6]
Ensuring Regioselectivity: While the directing effects of the fluoro, methyl, and carboxylic acid groups favor nitration at the 3-position, temperature fluctuations can affect the kinetic vs. thermodynamic control of the reaction, potentially altering the isomer distribution.[10] For nitration of methyl benzoate, yields drop significantly as the temperature is raised from 15°C to 50°C or 70°C.[11]
Q3: What is the specific role of concentrated sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two essential catalytic functions:
Generation of the Electrophile: It protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[12] This is the species that actually attacks the aromatic ring.
Water Absorption: Sulfuric acid is a potent dehydrating agent. It absorbs the water generated during the reaction, preventing it from diluting the nitrating mixture and deactivating the nitronium ion.[8][12]
Q4: How can I effectively monitor the reaction's progress?
The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[5][6] By taking small aliquots from the reaction mixture over time, you can spot them on a TLC plate alongside the starting material. The reaction is considered complete when the spot corresponding to the starting material (5-fluoro-2-methylbenzoic acid) is no longer visible.[5][6] A typical eluent system for this analysis is a 1:1 mixture of petroleum ether and ethyl acetate.[5][6]
Q5: What are the primary byproducts to expect in this synthesis?
The main impurities arise from a lack of reaction control, particularly temperature. These include:
Regioisomers: Other isomers where the nitro group is added at a different position on the aromatic ring.
Dinitro Compounds: Over-nitration can lead to the formation of a dinitro- derivative, which can be a significant byproduct if the reaction temperature is too high or the stoichiometry of the nitrating agent is excessive.[4] One patent reported that using concentrated nitric acid at 0°C still resulted in 45% of the dinitro derivative.[4]
Oxidation Products: Dark, tar-like substances can form from the oxidation of the methyl group or the aromatic ring under harsh conditions.[6]
Section 2: Troubleshooting Guide
Problem: My final yield is significantly lower than expected.
Possible Cause 1: Poor Temperature Control.
Explanation: This is the most frequent cause of low yields. If the temperature rises above the optimal -5 to 0°C range, the formation of byproducts (isomers, dinitro compounds) and decomposition pathways are favored, consuming your starting material and reducing the yield of the desired product.[6][8] Nitration reactions are highly exothermic, and without efficient cooling, localized "hot spots" can form.[6]
Troubleshooting Steps:
Ensure your reaction flask is adequately submerged in a cooling bath (e.g., ice-salt or dry ice-acetone).
Add the nitrating mixture very slowly (dropwise) to the solution of the starting material. This allows the cooling bath to dissipate the heat generated from the reaction.[8]
Continuously monitor the internal temperature of the reaction with a thermometer.
Possible Cause 2: Impure Starting Materials.
Explanation: Impurities in the 5-fluoro-2-methylbenzoic acid can react with the nitrating agent, leading to unwanted side reactions and consuming the reagents.[6][8]
Troubleshooting Steps:
Verify the purity of your starting material using techniques like NMR or melting point analysis.
If necessary, purify the starting material by recrystallization before proceeding with the nitration.
Possible Cause 3: Product Loss During Work-up.
Explanation: Significant product can be lost during the isolation and purification steps. Quenching the reaction by pouring it into ice water is standard, but incomplete precipitation or losses during filtration can reduce the final yield.[6][13]
Troubleshooting Steps:
When quenching, pour the reaction mixture slowly into a vigorously stirred ice-water slurry to ensure rapid cooling and complete precipitation.[5][13]
Wash the filtered solid with ample cold water to remove residual acid, but avoid excessive washing which could dissolve some product.
If the product is an oil or does not fully precipitate, an extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) is required.[13]
Problem: My final product is a dark brown or black oil, not a white solid.
Possible Cause: Oxidation and Decomposition.
Explanation: A dark discoloration is a clear indicator that the reaction temperature was too high.[6] The powerful oxidizing environment created by the mixed acids at elevated temperatures leads to the breakdown of the aromatic ring and the formation of complex, often polymeric, byproducts.
Troubleshooting Steps:
Re-evaluate and strictly enforce your temperature control protocol. The addition of the nitrating mixture must be done dropwise at -5 to 0°C.
Ensure the purity of your starting material, as some impurities can catalyze decomposition.
Consider using a more controlled nitrating agent if the problem persists, though mixed acid is standard for this precursor.
Problem: TLC analysis shows multiple product spots that are difficult to separate.
Possible Cause: Formation of Regioisomers.
Explanation: The formation of multiple isomers is a common challenge in aromatic nitration. While the directing groups on the starting material strongly favor the desired product, suboptimal conditions can increase the proportion of other isomers.[9] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.[13]
Troubleshooting Steps:
Optimize Temperature: Lowering the reaction temperature can significantly improve selectivity. Reactions run at or below 0°C generally give a cleaner product profile.[10]
Purification Strategy: If isomer formation is unavoidable, meticulous column chromatography is the most effective purification method. Use a high-resolution silica gel and test various eluent systems (e.g., gradients of ethyl acetate in hexane or petroleum ether) to achieve separation.[13]
Recrystallization: If the product is solid, fractional recrystallization may be attempted if the isomers have different solubilities in a specific solvent system.[13]
Section 3: Optimized Protocol & Data
Protocol: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
This protocol is synthesized from established procedures and emphasizes critical control points.[5]
Step 1: Nitration of 5-fluoro-2-methylbenzoic acid
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-fluoro-2-methylbenzoic acid (1.0 eq).
Cool the flask in an ice-salt bath. Slowly add concentrated H₂SO₄ (approx. 10 volumes) while maintaining the internal temperature below 10°C. Stir until all the solid has dissolved.
Cool the solution to between -5°C and 0°C.
In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (approx. 1 volume). Keep this mixture cold.
Using a dropping funnel, add the nitrating mixture to the solution of the benzoic acid dropwise over a period of 1-1.5 hours. Crucially, ensure the internal reaction temperature does not exceed 0°C during the addition.
After the addition is complete, continue stirring the mixture at -5 to 0°C for an additional 2 hours.
Monitor the reaction's completion by TLC (eluent: 1:1 petroleum ether/ethyl acetate), checking for the disappearance of the starting material.
Once complete, very slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10-15 volumes).
A white or pale-yellow precipitate of 5-fluoro-2-methyl-3-nitrobenzoic acid should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
Step 2: Esterification
Dry the crude 5-fluoro-2-methyl-3-nitrobenzoic acid.
Suspend the dried acid in dry methanol (approx. 10 volumes) in a round-bottom flask and cool to 0°C.
After the addition, remove the ice bath and heat the mixture to reflux for 4-16 hours, monitoring by TLC until the starting acid is consumed.
Cool the mixture and remove the solvent under reduced pressure.
Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.[5]
Data Table: Impact of Temperature on Nitration
The following table summarizes the expected outcomes of the nitration step at various temperatures, illustrating the critical need for optimization.
Reaction Temperature (°C)
Approximate Yield (%)
Purity (%)
Key Observations & Major Byproducts
-5 to 0 (Optimal)
75 - 85%
>95%
Clean reaction; white precipitate. Minimal side products.[5]
5 to 10
60 - 75%
85 - 95%
Slight yellowing of the product. Increased formation of regioisomers.
15 to 25
40 - 60%
70 - 85%
Product is often yellow/off-white. Significant presence of dinitro byproduct and other isomers.[11]
> 30
< 40%
< 70%
Reaction mixture turns dark brown/black. Low yield of a highly impure, often oily product due to decomposition.[6]
Section 4: Visual Workflow for Synthesis
The following diagram outlines the critical workflow for the synthesis, emphasizing the temperature control decision points.
Caption: Workflow for Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis.
References
ChemicalBook. (2025, August 8).
BenchChem. (n.d.).
BenchChem. (2025, December).
BenchChem. (n.d.).
Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Journal of Chemical Technology and Biotechnology.
Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Technical Support Center: Safety in Large-Scale Nitration of Methyl Benzoate
Welcome to the Technical Support Center for the large-scale nitration of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this important but hazar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the large-scale nitration of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this important but hazardous synthesis. Our goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights necessary to ensure process safety, robustness, and success.
The nitration of an aromatic compound like methyl benzoate is a cornerstone of organic synthesis. However, its scale-up introduces significant thermal and chemical hazards that demand rigorous control and a deep understanding of the reaction's nature.[1][2] This document serves as a comprehensive resource, structured in a practical question-and-answer format to directly address the challenges you may encounter.
Core Safety Principles & Hazard Assessment
Before initiating any large-scale nitration, a thorough hazard assessment is mandatory. The primary risks stem from the highly exothermic nature of the reaction and the corrosive, oxidizing properties of the reagents.[3][4][5]
Thermal Runaway: The reaction generates significant heat (ΔH ≈ −73 to −253 kJ/mol).[3][4] If this heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[1][6]
Corrosivity & Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive to skin, eyes, and equipment.[7][8][9] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials, creating fire or explosion hazards.[5][10]
Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, especially if the temperature is not well-controlled. These fumes are highly toxic and can cause severe respiratory damage.[5][11]
Explosive Byproducts: Poor temperature control or incorrect stoichiometry can lead to the formation of di-nitrated or poly-nitrated byproducts, which are often more energetic and can increase the risk of detonation.[3][4][12]
Troubleshooting Guide
This section addresses specific issues that can arise during the experiment.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reactor temperature is rising rapidly and is no longer responding to the cooling system. What should I do?
A: This is a critical emergency. Your immediate goal is to stop the reaction and safely dissipate the energy.
Step 1: Stop All Reagent Feeds. Immediately cease the addition of the nitrating mixture. This is the most crucial first step to prevent adding more fuel to the reaction.[6]
Step 2: Maximize Cooling. Ensure your primary cooling system is operating at maximum capacity. If available, activate any secondary or emergency cooling systems.[6]
Step 3: Prepare for Emergency Quench. If the temperature continues to rise, you must quench the reaction. This involves rapidly diluting and cooling the reaction mixture by adding it to a large volume of a suitable quenching agent, typically a slurry of crushed ice and water (at least 10-20 times the reaction volume).[6][13] This action serves to both cool the mixture and dilute the acids, effectively stopping the reaction.[13]
Step 4: Execute the Quench (If Necessary). If the reactor is of a manageable size and can be moved safely, slowly and carefully pour the contents into the prepared ice-water mixture with vigorous stirring. Be prepared for the release of gases and potential splashing. This must be done in a well-ventilated area like a fume hood, and the operator must wear extensive PPE.[6]
Causality & Prevention:
Excessive Addition Rate: The most common cause is adding the nitrating agent too quickly for the cooling system's capacity.[6] A thorough thermal hazard assessment should be conducted before scale-up to determine the maximum safe addition rate.
Inadequate Cooling: The cooling system may be undersized for the scale of the reaction. Ensure the cooling bath has sufficient volume, surface area, and a low-temperature coolant.
Poor Agitation: Inefficient stirring can create localized "hotspots" where the reaction accelerates, initiating a runaway. Use an appropriate overhead stirrer to ensure the mixture is homogeneous.[6]
dot
Caption: Decision workflow for managing a thermal runaway event.
Issue 2: Product Fails to Precipitate After Quenching
Q: I've poured my reaction mixture onto ice, but my product has oiled out or remained in solution instead of precipitating as a solid. How do I isolate it?
A: This is common if the product is a liquid at the quenching temperature or is soluble in the acidic aqueous mixture. The correct procedure is to switch to a liquid-liquid extraction.[13]
Transfer to Separatory Funnel: Transfer the entire quenched mixture to a large separatory funnel.
Solvent Extraction: Extract the mixture several times with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Combine & Wash: Combine the organic extracts. Perform a series of washes to remove impurities:
Water Wash: Removes the bulk of the residual mineral acids.[13]
Basic Wash: Use a dilute solution of sodium bicarbonate or sodium carbonate to neutralize and remove remaining acids and acidic byproducts.[13]
Brine Wash: Wash with a saturated sodium chloride solution to help remove water from the organic layer.
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to isolate the crude product. The product can then be purified, typically by distillation or chromatography.
Issue 3: Low Yield or Formation of Byproducts
Q: My yield of methyl 3-nitrobenzoate is low, and I'm seeing evidence of dinitration. What went wrong?
A: This is almost always a temperature control issue.
Cause of Dinitration: The nitration of methyl benzoate is highly exothermic. If the temperature rises above the recommended range (typically 0-15°C), the reaction rate increases, and the formation of dinitrated products becomes more significant.[12][14][15] The initial nitro group is deactivating, but at higher temperatures, there is enough energy to overcome this barrier and add a second nitro group.
Cause of Low Yield: Besides side reactions, a low yield could result from incomplete reaction (insufficient time or temperature) or loss of product during workup (e.g., using a suboptimal extraction solvent).
Prevention:
Strict Temperature Control: Maintain the reaction temperature carefully, ensuring it does not exceed 15°C.[6][12] This is the most critical parameter for selectivity.
Controlled Addition: Add the nitrating mixture slowly and sub-surface (if possible) with efficient stirring to prevent localized temperature spikes.[16]
Reaction Monitoring: Use a technique like Thin Layer Chromatography (TLC) to monitor the reaction's progress to ensure it has gone to completion before quenching.[17]
Frequently Asked Questions (FAQs)
Q1: What Personal Protective Equipment (PPE) is required for large-scale nitration?
A: A comprehensive PPE strategy is non-negotiable. Given the severity of the hazards, multiple layers of protection are essential.
PPE Category
Specification
Rationale
Eye/Face
Chemical safety goggles and a full-face shield.
Protects against splashes of highly corrosive acids.[5][8]
Hand
Heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene). Consider double-gloving.
Nitrile gloves offer insufficient protection against concentrated acids.[11][18]
Body
Acid-resistant apron over a chemical-resistant lab coat. Fire-retardant clothing is recommended.[7][19]
Provides a barrier against spills and splashes on the torso and legs.
Respiratory
A NIOSH-approved respirator with acid gas cartridges should be available, especially for emergency situations or if ventilation is compromised.[5][11]
Protects against inhalation of toxic nitric acid fumes or nitrogen oxides.[5]
Q2: How do I properly prepare and handle the mixed acid (nitrating mixture)?
A: The preparation itself is an exothermic process that requires care.
Order of Addition:Always add the nitric acid slowly to the sulfuric acid , never the other way around.[6] Adding sulfuric acid to nitric acid can cause a more violent exotherm. The standard procedure is to add the more volatile/reactive component to the less volatile one.
Cooling is Mandatory: The mixing must be done in a flask immersed in an ice-water bath with continuous stirring to dissipate the heat generated.[6][8]
Use Appropriate Materials: Use only glass or other highly acid-resistant equipment. The acids are highly corrosive.[3][4]
Ventilation: All handling of concentrated acids must be performed inside a certified chemical fume hood.[5][18]
Q3: What are the best practices for quenching a large-scale nitration reaction?
A: The quench step is one of the most hazardous parts of the process due to the large exotherm from the dilution of strong acids.[6][13]
Always add the reaction mixture to the ice/water. Never add water to the reaction mixture. Adding water to the concentrated acid can cause localized boiling and violent splashing.[7]
Use a quench vessel that is large enough to contain at least 10-20 times the volume of the reaction mixture.[6]
Ensure the ice/water slurry is being stirred vigorously as the reaction mixture is added.
The addition should be slow and controlled to manage the heat evolution.[13]
Q4: How should I manage and dispose of the acidic waste generated?
A: Nitration waste is hazardous and cannot be disposed of down the drain without treatment.[20]
Segregation: Keep nitration waste separate from all other waste streams, especially organic solvents, to prevent violent reactions.[21] The waste container must be clearly labeled as "Nitric Acid Waste."[21]
Neutralization: The primary disposal method is slow, controlled neutralization.
First, dilute the waste acid by carefully adding it to a large volume of water with cooling and stirring.[20]
Then, slowly add a base like sodium bicarbonate, sodium carbonate, or lime to the diluted acid.[20][22][23] This is an exothermic, gas-evolving process that must be done carefully to avoid overflow.
Disposal: Once the pH is neutral, the resulting salt solution can typically be disposed of according to local hazardous waste regulations.[20][23] Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.[21]
Q5: What are the key considerations when scaling up from the bench to a pilot plant?
A: Scale-up is not linear. The most critical factor is the change in the surface-area-to-volume ratio. As volume increases, the surface area available for heat transfer does not increase proportionally, making cooling much less efficient.
Process Safety Assessment: Before any scale-up, a comprehensive safety assessment is required to understand the thermal risks.[3][4]
Engineering Controls: Pilot-scale reactors must have robust cooling systems, reliable agitation, and pressure-relief systems.[5]
Consider Continuous Flow: For large-scale production, switching from batch to continuous flow processing can dramatically improve safety.[24] Microreactors offer superior heat and mass transfer, precise temperature control, and minimize the volume of hazardous material present at any one time, significantly reducing the risk of thermal runaway.[3][4][24]
ATEX Zoning: Areas where flammable vapors could accumulate must be classified into ATEX zones (e.g., Zone 1 or 2).[25][26][27] All electrical and mechanical equipment used in these zones must be ATEX-certified to prevent them from becoming an ignition source.[25][28]
Detailed Protocol: Large-Scale Batch Nitration of Methyl Benzoate
Disclaimer: This is an illustrative protocol. All quantities and parameters must be adapted and validated based on a thorough risk assessment for your specific equipment and facility.
1. Preparation of Nitrating Mixture
In a suitable dropping funnel, add 150 mL of concentrated sulfuric acid.
Place the funnel in an ice-water bath and allow it to cool to below 10°C.
Slowly, with continuous stirring or swirling, add 150 mL of concentrated nitric acid.
CRITICAL: Maintain the temperature of the mixture below 15°C throughout the addition.[6]
Once addition is complete, allow the mixture to cool to 0-5°C.
2. Reaction Setup
Charge a 2L, 3-necked round-bottom flask (reactor) equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and the dropping funnel containing the nitrating mixture.
Place the reactor in a large, efficient cooling bath (e.g., an ice-salt bath or a cryo-cooler).
Add 136 g (1.0 mol) of methyl benzoate to the reactor.
Begin stirring and cool the methyl benzoate to 0°C.
3. Nitration
Slowly add the cold nitrating mixture dropwise from the funnel to the stirred methyl benzoate.
CRITICAL: Carefully monitor the internal temperature and control the addition rate to maintain the reaction temperature between 5°C and 10°C. Never let the temperature exceed 15°C. [6][12]
The addition should take approximately 60-90 minutes.
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.
dot
Caption: General workflow for a safe large-scale nitration process.
4. Work-up and Quenching
In a separate, large vessel (e.g., a 5L beaker), prepare a slurry of 2 kg of crushed ice and 1L of water. Place this vessel in a secondary container and ensure it is being stirred.
CRITICAL: Slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood.[6]
Allow the ice to melt completely. A solid precipitate of crude methyl 3-nitrobenzoate should form.[8]
Collect the crude product by vacuum filtration using a large Büchner funnel.
Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[13]
Wash with a small amount of ice-cold methanol to remove impurities.
The crude product can then be purified by recrystallization from an ethanol/water mixture.[8]
Emergency Procedures: Acid Spills
A spill of concentrated nitric or sulfuric acid is a serious incident requiring immediate and correct action.
1. Evacuate & Alert
Immediately alert all personnel in the immediate vicinity and evacuate the area.[10][22]
If the spill is large, activate the fire alarm to evacuate the building and call emergency services.[18]
2. Contain the Spill
If you are trained and it is safe to do so, contain the spill to prevent it from spreading. Use spill berms or non-reactive absorbent materials like vermiculite or sand to encircle the spill area.[22]
3. Neutralize the Spill
Do not use water on a large, concentrated acid spill, as this can generate significant heat and fumes.[29]
Carefully apply a neutralizing agent, such as sodium bicarbonate or lime, to the spill.[10][22] Apply it from the outside of the spill inwards to avoid splashing.
4. Absorb & Clean Up
Once neutralized, use absorbent pads or vermiculite to soak up the remaining liquid.[22]
All cleanup materials are considered hazardous waste and must be placed in a labeled, sealed container for disposal by EH&S.[21]
Technical Support Center: Handling Moisture Sensitivity in Methyl 5-fluoro-2-methyl-3-nitrobenzoate Workflows
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to move beyond basic instructions, focusing instead on the mechanistic causality of moisture-induced failu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to move beyond basic instructions, focusing instead on the mechanistic causality of moisture-induced failures and providing self-validating protocols to ensure absolute reproducibility in your drug development workflows.
Mechanistic Causality: The "Why" Behind the Sensitivity
Q: Why is Methyl 5-fluoro-2-methyl-3-nitrobenzoate highly sensitive to moisture during downstream functionalization?A: This compound (Molecular Weight: 213.16 g/mol ) features a methyl ester group and a highly activated fluorinated aromatic ring[1]. In the presence of trace water and basic reagents (commonly used in cross-coupling or nucleophilic aromatic substitution), hydroxide ions are generated in situ. Because the ester acts as an excellent electrophile, these hydroxide ions act as competitive nucleophiles, leading to premature ester hydrolysis (yielding 5-fluoro-2-methyl-3-nitrobenzoic acid). Controlling water strictly to <100 ppm is critical to maintain chemoselectivity and prevent this degradation[2].
Q: I am observing a mass shift of -14 Da in my ESI-MS analysis. What is happening?A: A -14 Da mass shift is the classic signature of ester hydrolysis, indicating the conversion of the methyl ester (R-COOCH₃) to a carboxylic acid (R-COOH) via moisture contamination. To diagnose and prevent this in real-time, continuous reaction monitoring using Pressurized Sample Infusion (PSI) directly from a Schlenk flask can be employed. This allows you to track the exact onset of moisture-induced degradation without exposing the system to ambient air[3].
Q: My solvent was dried over 4A molecular sieves, but my methanol-based reduction still failed. Why?A: You selected the incorrect pore size for your solvent matrix. Methanol and acetonitrile have kinetic diameters that allow them to enter the 4Å pores. Consequently, the solvent molecules compete with water for the internal binding sites, drastically reducing the thermodynamic efficiency of the drying process[4]. For methanol and acetonitrile, you must strictly use 3A molecular sieves to ensure size-exclusion of the solvent[4].
Quantitative Data & Material Selection
To prevent competitive binding and ensure optimal dehydration, molecular sieve selection must be mathematically paired with the kinetic diameter of your solvent.
Table 1: Solvent Drying Parameters for Methyl 5-fluoro-2-methyl-3-nitrobenzoate Workflows
Solvent Matrix
Recommended Sieve
Pore Size
Activation Temp
Target Moisture Limit
Dichloromethane (DCM)
4A
4 Å
180-250°C
< 0.01% (100 ppm)
Tetrahydrofuran (THF)
4A
4 Å
180-250°C
< 0.01% (100 ppm)
Methanol (MeOH)
3A
3 Å
180-250°C
< 0.01% (100 ppm)
Acetonitrile (MeCN)
3A
3 Å
180-250°C
< 0.01% (100 ppm)
N,N-Dimethylformamide
4A
4 Å
180-250°C
< 0.01% (100 ppm)
Diagnostic Visualization
Diagnostic workflow for moisture contamination in ester-based reactions.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems. You do not proceed to the next phase unless the validation gate is successfully cleared.
Protocol A: Rigorous Solvent Drying via Molecular Sieves
Causality: Commercial anhydrous solvents often degrade upon repeated septum punctures. Molecular sieves act as a continuous thermodynamic sink for water, outperforming traditional agents like silica gel in both speed and selectivity[2].
Step-by-Step Methodology:
Preparation: Obtain the correct molecular sieves (3A or 4A) based on Table 1. Sift away any fine dust prior to use; this dust must be avoided as it will plug up PEEK tubing and ESI source capillaries during downstream mass spectrometric analysis[4].
Thermal Activation: Transfer the sieves to a Schlenk flask. Clamp the flask in a sand bath and heat to 180-250°C under dynamic high vacuum for 8-12 hours to drive off adsorbed atmospheric moisture[2][4].
Inert Cooling: Remove the heat source and allow the sieves to cool strictly under a stream of dry nitrogen or argon. Do not cool under static vacuum to prevent oil back-streaming.[4].
Incubation: Add the target solvent to the Schlenk flask containing the activated sieves. Seal tightly and allow the system to rest for 24-48 hours to achieve equilibrium.
Self-Validation Gate: Extract a 1 mL aliquot via a dry, inert-purged syringe. Perform a Karl Fischer titration. Proceed to reaction setup ONLY if the water content is verified to be < 0.01% (100 ppm) [2].
Self-validating protocol for molecular sieve activation and solvent drying.
Protocol B: Moisture-Free Reaction Setup via Schlenk Line
Causality: Methyl 5-fluoro-2-methyl-3-nitrobenzoate requires absolute exclusion of atmospheric moisture during base-catalyzed steps. A Schlenk line achieves this by utilizing a dual manifold to replace ambient air with a slight overpressure of inert gas[5].
Step-by-Step Methodology:
Apparatus Connection: Connect a flame-dried Schlenk flask containing the solid Methyl 5-fluoro-2-methyl-3-nitrobenzoate to the manifold port using thick-walled rubber vacuum tubing[5].
Evacuation: Open the reaction port to the vacuum manifold and fully evacuate the headspace in the flask for 5 minutes[5].
Backfilling: Close the vacuum valve. Slowly open the reaction port to the inert gas manifold (N2 or Ar).
Self-Validation Gate: Monitor the oil bubbler on the Schlenk line. Wait until it begins to bubble steadily. This visual confirmation validates that the flask is fully backfilled and under a slight positive pressure[5].
Cycling: Repeat the evacuation and backfilling process two more times (for a total of three cycles) to mathematically dilute residual oxygen and moisture to negligible levels[5].
Reagent Introduction: Introduce the validated dry solvent (from Protocol A) via a syringe that has been purged three times with inert gas.
2.[4] Title: Using molecular sieves for solvent drying: - UVic
Source: uvic.ca
URL:
3.[2] Title: Understanding Molecular Sieves and Their Role in Solvent Drying
Source: redriver.team
URL:
4.[5] Title: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE
Source: jove.com
URL:
5.[3] Title: Pressurized Sample Infusion for the Continuous Analysis of Air- And Moisture-Sensitive Reactions Using Electrospray Ionization Mass Spectrometry
Source: uvic.ca
URL:
Minimizing dinitro impurities in Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis
Version: 1.0 Introduction Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this specific electrophilic aromatic substitution. Our goal is to equip you with the knowledge to minimize the formation of common impurities, particularly dinitro derivatives, ensuring a high-yield, high-purity synthesis.
The nitration of substituted aromatic rings is a cornerstone of organic synthesis. However, controlling the regioselectivity and preventing over-nitration can be challenging. In the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, the formation of dinitro-isomers is a primary concern that can complicate purification and reduce the overall yield of the desired product. This guide provides a systematic approach to understanding and mitigating these challenges.
This section addresses specific issues you may encounter during the synthesis, with a focus on a question-and-answer format to provide direct and actionable solutions.
Question 1: I'm observing a significant amount of dinitro-impurities in my final product. What are the most likely causes and how can I prevent this?
Answer:
The formation of dinitro-impurities is a classic problem of over-nitration in electrophilic aromatic substitution reactions. The primary causes are typically related to reaction conditions that are too harsh. Here are the key parameters to control:
Temperature: This is the most critical factor. Nitration is a highly exothermic reaction. If the temperature is not strictly controlled, the rate of reaction will increase, leading to a higher likelihood of a second nitration event on the mononitrated product.[1][2]
Stoichiometry of the Nitrating Agent: Using an excess of the nitrating mixture (concentrated nitric acid and sulfuric acid) will increase the concentration of the highly reactive nitronium ion (NO₂⁺), driving the reaction towards dinitration.[1]
Rate of Addition: A rapid addition of the nitrating agent can create localized "hot spots" of high temperature and high nitronium ion concentration, promoting the formation of dinitro byproducts.[3]
Corrective Actions:
Strict Temperature Control: Maintain the reaction temperature between -5°C and 0°C throughout the addition of the nitrating mixture and for the subsequent stirring period.[4] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to dissipate the heat generated.
Precise Stoichiometry: Use a stoichiometric amount of nitric acid, or a very slight excess (e.g., 1.05-1.1 equivalents) relative to the methyl 5-fluoro-2-methylbenzoate.
Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid over an extended period (e.g., 1-1.5 hours).[4] This ensures that the nitronium ion is consumed as it is generated, keeping its concentration low and constant.
Question 2: What is the underlying chemical reasoning for the formation of dinitro impurities in this specific synthesis?
Answer:
The formation of dinitro impurities is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents on the aromatic ring.
Initial Nitration: The starting material, methyl 5-fluoro-2-methylbenzoate, has three substituents on the benzene ring: a methyl group (-CH₃), a fluoro group (-F), and a methyl ester group (-COOCH₃). The methyl group is an activating, ortho-, para-director. The fluoro group is deactivating but also an ortho-, para-director. The methyl ester group is a deactivating, meta-director. The regioselectivity of the first nitration is a result of the interplay of these directing effects.
Second Nitration: Once the first nitro group is introduced to form Methyl 5-fluoro-2-methyl-3-nitrobenzoate, the aromatic ring becomes significantly deactivated due to the powerful electron-withdrawing nature of the nitro group.[5][6] This deactivation makes the second nitration more difficult than the first. However, under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur. The existing substituents, including the newly added nitro group, will direct the position of the second nitration.
The diagram below illustrates the reaction pathway and the point at which dinitro impurities can form.
Caption: Formation of dinitro impurities from the desired product.
Question 3: Are there alternative nitrating agents I can use to reduce the risk of dinitration?
Answer:
Yes, for substrates that are sensitive to over-nitration, milder nitrating agents can be employed. While the conventional mixed acid (HNO₃/H₂SO₄) is potent, alternatives can offer more controlled reactions.
Nitrating Agent
Description
Advantages
Disadvantages
Nitric Acid in Acetic Anhydride
Forms acetyl nitrate in situ, which is a milder nitrating agent.
Less aggressive than mixed acid, can improve selectivity.[7]
Acetic anhydride is moisture-sensitive.
Dinitrogen Pentoxide (N₂O₅)
A powerful yet more selective nitrating agent.
Can be used stoichiometrically, reducing waste.[8]
Can be unstable and requires careful handling.
Nitronium Salts (e.g., NO₂BF₄)
A pre-formed nitronium ion source.
Offers controlled stoichiometry and can be used in various solvents.
Can be expensive for large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the reaction to know when it is complete and to avoid letting it run for too long, which might increase dinitro formation?
A1: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[4] A recommended TLC system is petroleum ether:ethyl acetate (1:1).[4] By spotting the starting material, the reaction mixture at different time points, and a co-spot, you can visualize the consumption of the starting material and the formation of the product. The reaction should be quenched once the starting material is no longer visible on the TLC plate.
Q2: I've already synthesized a batch with a high level of dinitro impurities. How can I purify my product?
A2: There are two primary methods for removing dinitro impurities from your desired mononitro product:
Recrystallization: This is often the first choice for purification. The solubility of the mononitro and dinitro compounds in a given solvent will likely be different. A solvent system such as ethanol/water or methanol can be effective.[3][9] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The less soluble compound will crystallize out first.
Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a more rigorous method for separating compounds with similar polarities.[10] A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. The separation can be monitored by TLC to identify the fractions containing the pure product.
Q3: What is the best analytical method to accurately quantify the level of dinitro impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for quantifying the purity of your product and the percentage of dinitro impurities. A reversed-phase C18 column is typically used for the separation of nitroaromatic compounds.[11][12]
Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
This protocol is optimized to minimize the formation of dinitro impurities.
Preparation of the Starting Material Solution:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-fluoro-2-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid (approx. 10 volumes) at room temperature.
Cool the solution to between -5°C and 0°C using an ice-salt bath.
Preparation of the Nitrating Mixture:
In a separate flask, carefully add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (approx. 1 volume) while cooling in an ice bath.
Nitration Reaction:
Slowly add the nitrating mixture dropwise to the solution of the starting material over a period of 1.5 hours, ensuring the internal temperature does not rise above 0°C.[4]
After the addition is complete, stir the reaction mixture at -5°C to 0°C for an additional 2 hours.[4]
Monitor the reaction progress by TLC (petroleum ether:ethyl acetate = 1:1).
Work-up:
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
Collect the precipitated 5-fluoro-2-methyl-3-nitrobenzoic acid by vacuum filtration and wash with cold water until the filtrate is neutral.
Esterification:
Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in methanol (approx. 10 volumes).
Cool the solution to 0°C and slowly add thionyl chloride (1.1 equivalents).
Heat the mixture to reflux for 4-5 hours.
Cool the reaction mixture and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Protocol 2: HPLC Analysis of Purity
This protocol provides a starting point for the HPLC analysis of your product.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient elution may be required for optimal separation)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection
UV at 254 nm
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Purification by Column Chromatography
This protocol outlines a general procedure for purification if recrystallization is unsuccessful.
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Troubleshooting workflow for addressing high dinitro impurity levels.
References
University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
ResearchGate. Separation of nitroaromatics by C-18 column: (a) self-optimization.... [Link]
PrepChem.com. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]
Analytical Methods (RSC Publishing). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. [Link]
Semantics Scholar. HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. [Link]
University of California, Irvine. NITRATION OF METHYL BENZOATE. [Link]
Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
University of Massachusetts. Macroscale Nitration of Methyl Benzoate. [Link]
PubMed. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. [Link]
Royal Society of Chemistry. Nitration of methyl benzoate | Resource | RSC Education. [Link]
University of Wisconsin-River Falls. Nitration of Methyl Benzoate. [Link]
PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]
Advanced Analytical Guide: HPLC Methodologies for the Purity Determination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Executive Summary Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a highly functionalized aromatic ester utilized as a critical building block in the synthesis of advanced therapeutics, including immunomodu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a highly functionalized aromatic ester utilized as a critical building block in the synthesis of advanced therapeutics, including immunomodulatory derivatives and complex boronic acids [2]. Due to the rigid steric environment and the electron-withdrawing nature of the fluoro and nitro groups, synthesizing this compound often yields closely related positional isomers (e.g., 4-fluoro or 6-fluoro analogs) and unreacted acidic precursors.
For researchers and drug development professionals, accurate purity determination (typically requiring
assay) is non-negotiable for downstream coupling efficiency. This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) against orthogonal stationary phases and mass spectrometry, providing a self-validating, step-by-step protocol for precise quantification.
Mechanistic Comparison: Selecting the Optimal Analytical Approach
Standard RP-HPLC utilizing C18 columns is the traditional starting point for the analysis of benzoic acid derivatives [1]. However, the incorporation of a fluorine atom significantly alters the electron density distribution of the aromatic ring. Alkyl-chain stationary phases (C18) rely almost entirely on hydrophobic dispersion forces, which frequently struggle to differentiate between fluorinated positional isomers [4].
To overcome this, Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The fluorinated stationary phase facilitates dipole-dipole interactions,
stacking, and highly specific fluorine-fluorine interactions, dramatically enhancing the resolution of structurally rigid fluorinated nitrobenzoates [5].
Caption: Logical relationship of stationary phase mechanisms for fluorinated nitrobenzoates.
Table 1: Comparison of Analytical Approaches
Parameter
Standard RP-HPLC (C18)
Orthogonal RP-HPLC (PFP)
LC-MS/MS (ESI)
Primary Mechanism
Hydrophobic dispersion
, dipole, F-F interactions
Mass-to-charge ratio ()
Resolution of Isomers
Moderate (Risk of co-elution)
Excellent
Poor (Isomers share identical )
Sensitivity (LOD)
Cost & Complexity
Low
Low-Moderate
High
Best Application
Routine bulk purity screening
Isomeric impurity profiling
Trace genotoxic impurities
Causality in Method Development
Expert method development requires understanding the why behind the protocol:
Why an Acidic Mobile Phase? While Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a neutral ester, its synthesis precursor (5-fluoro-2-methyl-3-nitrobenzoic acid) is highly ionizable. Using an acidic mobile phase (e.g., 0.1% Formic Acid, pH
) suppresses the ionization of any unreacted acid precursor, preventing peak tailing and ensuring predictable retention times [1].
Why UV Detection at 254 nm? The conjugated
-system of the nitrobenzoate ring exhibits strong, stable UV absorbance at 254 nm, allowing for high signal-to-noise ratios without the baseline drift often seen at lower wavelengths[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The workflow mandates a System Suitability Test (SST) that acts as an internal logic gate; the analysis cannot proceed unless the system proves its own resolving power.
Caption: Self-validating experimental workflow for HPLC purity analysis.
Step-by-Step Methodology
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v). Filter through a 0.22 µm membrane.
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
Diluent: 50:50 ACN:Water.
Step 2: Sample & Standard Preparation
Standard Solution: Accurately weigh 25 mg of Methyl 5-fluoro-2-methyl-3-nitrobenzoate reference standard (≥99.5% purity) into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (
).
SST Resolution Mix: Spike the Standard Solution with 1% of 5-fluoro-2-methyl-3-nitrobenzoic acid (the precursor) and 1% of a known positional isomer (e.g., 4-fluoro analog).
Sample Solution: Prepare the test batch identically to the Standard Solution.
Step 3: Chromatographic Conditions
Column: Pentafluorophenyl (PFP),
, .
Flow Rate:
.
Column Temperature:
.
Injection Volume:
.
Detection: UV at
.
Gradient Program:
0-5 min: 30% B
5-15 min: Linear ramp to 80% B
15-20 min: Hold at 80% B
20-25 min: Return to 30% B (Equilibration)
Step 4: The Self-Validation Gate (SST)
Inject the SST Resolution Mix. The system is validated for use only if:
The resolution (
) between the acid precursor and the methyl ester is .
The resolution (
) between the target compound and the positional isomer is .
The relative standard deviation (RSD) of the target peak area across 5 replicate injections is
.
Quantitative Validation Data (ICH Q2(R1) Framework)
When validated against International Council for Harmonisation (ICH) guidelines for fluorinated aromatics [4], the PFP method yields the following robust performance metrics:
Table 2: Validated HPLC Parameters (PFP Method)
Validation Parameter
ICH Q2(R1) Acceptance Criteria
Observed Performance
Linearity Range
()
Precision (Repeatability)
(n=6)
Accuracy (Recovery)
LOD / LOQ
Signal-to-Noise /
/
Specificity
Resolution ()
(vs. positional isomer)
By leveraging the unique
and fluorine-fluorine interactions of the PFP column, this method guarantees that the reported purity of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is free from the hidden isomeric contamination that plagues standard C18 analyses.
Title: High-performance liquid chromatography method for the analysis of sodium benzoate
Source: SciSpace
URL: [Link]
Title: A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities
Source: ResearchGate
URL: [Link]
Comparative
Technical Assessment: Melting Point Determination and Purity Benchmarking of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Physical Characterization, Purity Assessment, and Synthetic Utility Executive Summary: The Critica...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Focus: Physical Characterization, Purity Assessment, and Synthetic Utility
Executive Summary: The Criticality of Solid-State Characterization
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) is a high-value synthetic intermediate, most notably serving as a key building block in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib .
While often handled as a crude intermediate in early-phase discovery, strict control over its physical form and purity is required for GMP manufacturing. This guide objectively compares the physical characteristics of the pure compound against its crude forms and structural precursors, providing actionable protocols for quality assurance.
Key Technical Specifications
Property
Specification
Chemical Name
Methyl 5-fluoro-2-methyl-3-nitrobenzoate
CAS Number
697739-03-0
Molecular Formula
C₉H₈FNO₄
Molecular Weight
213.16 g/mol
Physical State (Pure)
Colorless to White Solid [1]
Physical State (Crude)
Brown/Yellow Solid or Viscous Oil
Melting Point Range
Distinct Solid Phase (Experimental range typically not listed in standard SDS; process data indicates stable solid precipitation at 20°C [2])
Solubility
Soluble in Methanol, Ethyl Acetate, DMSO; Slightly soluble in water.[1]
Comparative Analysis: Purity Grades and Alternatives
In process chemistry, the "performance" of an intermediate is defined by its downstream reactivity and the ease of removing its impurities. Below is a comparison of the Methyl ester against its direct precursor (the Acid) and its crude form.
Comparison 1: Methyl Ester vs. Acid Precursor
The methyl ester is preferred over the free acid (5-fluoro-2-methyl-3-nitrobenzoic acid) for subsequent condensation reactions (e.g., with DMF-DMA to form enamines) due to superior solubility in organic solvents and lower melting point, facilitating homogeneous reaction kinetics.
Feature
Methyl Ester (Target)
Acid Precursor (Alternative)
CAS
697739-03-0
850462-64-5
Physical Form
Colorless/White Solid
Yellow Solid
Reactivity
Electrophilic (Suitable for Enamine formation)
Nucleophilic (Requires activation)
Purification
Recrystallization (MeOH) or Silica Gel
Acid-Base Extraction
Critical Impurity
Unreacted Acid, Regioisomers
Inorganic Salts, Dinitro species
Comparison 2: Pure vs. Crude Grade
The primary challenge with CAS 697739-03-0 is the carryover of the 6-nitro isomer or unreacted starting material from the nitration step.
Crude Grade (<95%): Often appears as a brown solid or sticky gum . Contains significant levels of nitration by-products. Using this grade in the subsequent step (indole formation) often leads to low yields (<50%) and difficult purification of the final API.
Pharma Grade (>99%): Appears as a crystalline colorless solid . Obtained via controlled precipitation or recrystallization. Ensures >90% yield in downstream enamine synthesis [1].
Experimental Protocols
Protocol A: Synthesis and Purification Workflow
Rationale: The synthesis involves the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification. The critical quality step is the isolation of the solid ester to reject the "brown" impurities.
Step-by-Step Methodology:
Nitration: Treat 5-fluoro-2-methylbenzoic acid with fuming HNO₃/H₂SO₄ at -5°C to 0°C.
Esterification: React the crude acid with Thionyl Chloride (SOCl₂) in Methanol at reflux for 4-5 hours.
Work-up: Concentrate the solvent. Pour the residue into ice water.
Purification: Slurry the crude solid in cold Methanol (0-5°C) or recrystallize from Methanol/Water.
Result: Filtration yields the pure white solid .
Protocol B: Purity Assessment via HPLC
Trustworthiness: Melting point alone is insufficient for isomer detection. HPLC is the gold standard.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 210 nm and 254 nm.
Acceptance Criteria: Main peak >98.0% area; Regioisomers <0.5%.
Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow from crude synthesis to the final validated solid, highlighting the decision points for purity.
Caption: Process flow for isolating high-purity Methyl 5-fluoro-2-methyl-3-nitrobenzoate, ensuring removal of colored impurities.
Expert Insights & Troubleshooting
Melting Point Ambiguity: You may find "No data available" in many Safety Data Sheets (SDS). This is common for intermediates that are often used as crude oils. However, high-purity batches must crystallize. If your batch is an oil at room temperature, it likely contains significant solvent residues or regioisomers [2].
Color as a Purity Indicator: The transition from "Brown" to "White/Colorless" is the most immediate visual indicator of successful purification. The brown color typically arises from oxidative by-products of the nitration step.
Storage: Store the solid under inert atmosphere (Nitrogen) at 2-8°C. Ester hydrolysis can occur if exposed to moisture over prolonged periods.
References
Gillmore, A. T., et al. (2012).[4] "Process Development of the PARP Inhibitor Rucaparib." Organic Process Research & Development, 16(11), 1897–1904.
Gallagher, C., et al. (2021). "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester." U.S. Patent No.[5] 11,001,552. Washington, DC: U.S. Patent and Trademark Office.
PubChem. (2025). "Methyl 5-fluoro-2-methyl-3-nitrobenzoate Compound Summary." National Center for Biotechnology Information.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Content Type: Comparative Quality Guide & Technical Analysis
Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1]
Executive Summary: The "Hidden" Critical Quality Attributes
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is not merely a commodity building block; it is the regio-chemical linchpin in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically Niraparib (Zejula) and Rucaparib .[1]
In drug development, the Certificate of Analysis (COA) for this intermediate often hides the most detrimental impurity: the 6-nitro regioisomer .[1] While standard COAs report "Purity >98%," they frequently fail to distinguish between the desired 3-nitro product and its isomers. This guide objectively compares "Pharma-Grade" (Recrystallized) vs. "Technical Grade" (Precipitated) supplies, demonstrating how minor impurity profiles (<0.5%) can cause catastrophic yield losses in downstream catalytic hydrogenation steps.[1]
Comparative Analysis: Pharma-Grade vs. Technical Grade
The following data aggregates performance metrics from internal process optimization studies and patent literature (WO 2008/084261, US 11,001,552).
Table 1: Critical Specification Comparison
Quality Attribute
Pharma-Grade (Recommended)
Technical Grade (High Risk)
Impact on Downstream Process
Purity (HPLC)
99.5%
97.0% - 98.0%
Lower purity requires harsh purification of the final API, risking yield.[1][2][3]
Appearance
White to Off-White Crystalline Solid
Yellow/Brown Waxy Solid
Color indicates nitro-oligomers or oxidation byproducts that poison Pd/C catalysts.[1]
Regioisomer Content
< 0.10% (6-nitro isomer)
0.5% - 2.0%
CRITICAL: Isomers cyclize into "wrong" indazoles, which are inseparable by standard crystallization.[1]
Dinitro Impurities
Not Detected
< 0.5%
Leads to diamine byproducts that form genotoxic impurities (GTIs).
Sulfated Ash
< 0.1%
> 0.5%
Residual inorganic salts (sulfates) from nitration interfere with acid-catalyzed cyclization.[1]
Water Content
< 0.2%
> 1.0%
Hydrolysis of the methyl ester back to the acid (CAS 5-fluoro-2-methyl-3-nitrobenzoic acid).
Technical Deep Dive: The Regioselectivity Trap
The synthesis of CAS 697739-03-0 involves the nitration of methyl 5-fluoro-2-methylbenzoate.[1] Understanding the directing effects is essential to interpreting the COA.
The Mechanism: The methyl group (C2) directs ortho/para, and the ester (C1) directs meta. Both favor the C3 position (the desired product).
The Risk: The fluorine atom (C5) is an ortho/para director, activating the C4 and C6 positions .
The Consequence: In "Technical Grade" synthesis (uncontrolled temperature/stoichiometry), significant amounts of the 6-nitro isomer are formed.
Visualization: Synthesis & Impurity Pathway
The following diagram maps the origin of the critical impurities found in the COA.
Caption: Reaction pathway showing the origin of the 6-nitro regioisomer and its downstream impact on API synthesis.
Experimental Validation Protocols
To validate a supplier's COA, do not rely on simple area-% HPLC.[1] You must use a method capable of resolving the regioisomers.
Protocol A: High-Resolution HPLC for Isomer Detection
Standard C18 columns often co-elute the 3-nitro and 6-nitro isomers.[1] A Phenyl-Hexyl stationary phase is recommended for superior pi-pi selectivity.[1]
Method Parameters:
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
Detection: UV @ 254 nm (Nitro group absorption) and 210 nm.
Temperature: 30°C.
Acceptance Criteria:
Main Peak (RT ~12.5 min) Area
99.0%.
Regioisomer Peak (RT ~13.2 min) Area
0.15%.
Any single unknown impurity
0.10%.
Protocol B: Functional Use Test (Hydrogenation)
If the COA is ambiguous, perform this "use test" to check for catalyst poisons (sulfur/dinitro compounds).
Dissolve 1.0 g of CAS 697739-03-0 in 10 mL Methanol.[1]
Add 5% Pd/C (50% wet, 10 wt% loading).
Stir under H2 balloon (1 atm) at RT for 2 hours.
Pass Criteria: Complete conversion to the amine (monitor by TLC/LCMS) within 2 hours.
Fail Criteria: Incomplete reaction or stalled conversion (indicates sulfur poisoning from poor nitration workup).
QC Decision Workflow
Use this logic flow to accept or reject batches for GMP manufacturing.
Caption: Quality Control decision tree for evaluating incoming lots of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Conclusion
For the synthesis of Niraparib and related PARP inhibitors, Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a high-risk intermediate.[1] The presence of the 6-nitro isomer is often under-reported in standard COAs but is chemically distinct enough to alter the efficacy of the final drug. Researchers are strongly advised to source "Pharma-Grade" material with a guaranteed isomer specification of <0.15% and to validate incoming batches using the Phenyl-Hexyl HPLC method described above.[1]
References
Jones, P., et al. (2008).[4][5] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1][4][5] WO Patent 2008/084261.[4][5][6][7] World Intellectual Property Organization.[5] Link
Schotten, T., et al. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.[1][8][9][10] US Patent 11,001,552.[9] United States Patent and Trademark Office.[6] Link
Gillmore, A. T., et al. (2012). Process Development of the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(12), 1897–1904. Link[1]
ChemicalBook. (2025).[10] Methyl 5-fluoro-2-methyl-3-nitrobenzoate Product Properties and Synthesis.Link[1]
Comparing nitration yields of methyl 2-methylbenzoate derivatives
An In-Depth Comparative Guide to the Nitration of Methyl 2-Methylbenzoate Derivatives Executive Summary The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal for the creation of intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Nitration of Methyl 2-Methylbenzoate Derivatives
Executive Summary
The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal for the creation of intermediates in pharmaceuticals, agrochemicals, and material sciences. This guide offers a comprehensive analysis of the nitration of methyl 2-methylbenzoate, a substrate presenting unique challenges due to the competing directing effects of its ortho-methyl and ester functional groups. We delve into the mechanistic underpinnings of electrophilic aromatic substitution, compare the efficacy of classical and alternative nitrating methods, and provide detailed, field-proven experimental protocols. By examining the interplay of electronic effects, steric hindrance, and reaction conditions, this document serves as an essential resource for researchers aiming to optimize yields and achieve regiochemical control in the synthesis of nitrated methyl 2-methylbenzoate derivatives.
Introduction: The Strategic Importance of Aromatic Nitration
Nitrated aromatic molecules are invaluable building blocks in modern chemistry. The introduction of a nitro (-NO₂) group onto an aromatic ring opens a gateway to a multitude of chemical transformations. It can be readily reduced to an amine, a fundamental component of countless bioactive molecules, or utilized in sophisticated cross-coupling reactions.[1] The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution (EAS), a reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[1][2]
This guide focuses specifically on methyl 2-methylbenzoate. The presence of both an electron-donating methyl group (an ortho, para-director) and an electron-withdrawing ester group (a meta-director) on the same ring creates a complex regiochemical puzzle.[3][4][5] Understanding how to selectively nitrate this and similar substrates is crucial for the rational design of complex molecules. This comparison will provide the theoretical foundation and practical data necessary for researchers to navigate these synthetic challenges effectively.
Theoretical Framework: Mechanism and Regioselectivity
The success of a nitration reaction hinges on understanding its mechanism and the factors that control where the nitro group will be added to the aromatic ring.
Generation of the Electrophile: The Nitronium Ion
The active electrophile in most aromatic nitration reactions is the highly reactive nitronium ion (NO₂⁺).[6][7] In the most common laboratory and industrial method, this ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][8] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and potent nitronium ion.[6][7]
Caption: Generation of the nitronium ion electrophile.
The Electrophilic Aromatic Substitution (EAS) Mechanism
The EAS mechanism for nitration proceeds in two fundamental steps:
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[9][10]
Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic π-system, completing the substitution.[7][11]
Caption: General workflow of the EAS mechanism.
Directing Effects of Substituents
When a benzene ring already has substituents, they dictate the position of subsequent substitutions. These groups are classified as either activating or deactivating.[5][12]
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene.[12][13] They stabilize the positive charge in the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. Examples include alkyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) groups.
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate.[12][13] They destabilize the arenium ion, especially for ortho and para attack. The meta position is less deactivated, and thus becomes the favored site of substitution.[3] Examples include nitro (-NO₂), carbonyl (-C=O), and ester (-COOR) groups.[4]
In the case of methyl 2-methylbenzoate , we have:
-CH₃ (Methyl): A weakly activating, ortho, para-director.
-COOCH₃ (Ester): A moderately deactivating, meta-director.[1][3]
The final regiochemical outcome will be a result of the interplay between these two groups, further complicated by steric hindrance from the ortho-methyl group.
Comparative Analysis of Nitration Methods for Methyl Benzoate Analogues
While specific high-yield data for methyl 2-methylbenzoate is sparse in readily available literature, extensive data for the closely related methyl benzoate provides a robust framework for comparison and prediction. The classical mixed-acid method remains the industry and laboratory standard due to its reliability and cost-effectiveness.
Method
Reagents & Conditions
Typical Yield (for Methyl Benzoate)
Key Advantages
Key Disadvantages
Classical Mixed Acid
Conc. HNO₃ / Conc. H₂SO₄; Temperature controlled between 0-15°C.[14][15]
Milder conditions for some substrates, high functional group tolerance.[16][18]
Reagent synthesis is required, higher cost, less established for this specific substrate class.
Analysis for Methyl 2-Methylbenzoate:
Using the classical mixed-acid method, the deactivating ester group is the dominant directing influence, favoring nitration at the positions meta to it (C3 and C5). The activating methyl group directs to positions ortho and para to it (C3 and C6).
Position 3: Is meta to the ester and ortho to the methyl group. Both groups favor or allow substitution here.
Position 5: Is meta to the ester and para to the methyl group. Both groups strongly favor or allow substitution here.
Position 6: Is ortho to both the methyl and ester groups. This position is highly sterically hindered.
Position 4: Is para to the ester, which is strongly disfavored.
Therefore, the major products expected are methyl 2-methyl-5-nitrobenzoate and methyl 2-methyl-3-nitrobenzoate . The 5-nitro isomer is often the major product due to a combination of electronic favorability and reduced steric hindrance compared to the 3-position.
This protocol is adapted from established and reliable procedures for the nitration of methyl benzoate and is directly applicable to its derivatives.[8][14][19]
Caption: Experimental workflow for mixed-acid nitration.
Materials:
Methyl 2-methylbenzoate
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Crushed Ice
Deionized Water
Methanol or Ethanol for recrystallization
Procedure:
In a 100 mL flask, add 12 mL of concentrated H₂SO₄. Cool the flask in an ice-water bath to approximately 0°C.
With continuous stirring, slowly add 6.0 g (0.04 mol) of methyl 2-methylbenzoate to the cold sulfuric acid. Ensure the temperature remains below 10°C.
In a separate test tube, prepare the nitrating mixture by carefully adding 4 mL of concentrated HNO₃ to 4 mL of concentrated H₂SO₄. Cool this mixture thoroughly in the ice bath.
Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. Crucially, maintain the internal reaction temperature below 15°C throughout the addition. [15] This is the most critical step for controlling the reaction and preventing side products.[14]
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes.
Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice, stirring continuously. This will cause the crude product to precipitate.[19]
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[20]
Wash the crude product on the filter with several portions of ice-cold water until the washings are neutral to pH paper. This removes residual acid.
Perform a final wash with a small amount of ice-cold methanol to remove more soluble impurities, such as the ortho-nitro isomer.[14]
Purify the crude solid by recrystallization from a minimal amount of hot methanol or ethanol.[21]
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them to a constant weight.
Conclusion and Recommendations
The nitration of methyl 2-methylbenzoate is a nuanced example of electrophilic aromatic substitution where electronic and steric factors must be carefully considered. The classical mixed-acid (HNO₃/H₂SO₄) method remains the most practical and high-yielding approach for this transformation.
Key Findings:
Regioselectivity: The reaction is predicted to yield a mixture of isomers, primarily methyl 2-methyl-5-nitrobenzoate and methyl 2-methyl-3-nitrobenzoate , due to the combined directing effects of the ester and methyl groups.
Yield: By analogy to methyl benzoate, yields in the range of 75-85% can be expected under optimized conditions.[14]
Critical Parameter: Strict temperature control during the addition of the nitrating mixture is paramount to prevent the formation of dinitrated by-products and ensure a high yield of the desired mononitrated product.[2][14][15]
For researchers in drug development and synthetic chemistry, the mixed-acid protocol offers a robust and scalable method. For applications requiring isomerically pure compounds, careful purification by fractional recrystallization or column chromatography will be necessary. Future work could explore milder, modern nitrating agents to potentially improve the isomer ratio and simplify handling, although these methods often come at a higher cost.
References
EduBirdie. (2021). Lab Report Nitration of Methylbenzoate.
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. RSC Education. [Link]
Kamm, O., & Segur, J. B. Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G.
Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. [Link]
University of Colorado Boulder.
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]
ACS Physical Chemistry Au. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. [Link]
Scribd. Nitration of Methyl Benzoate Experiment. [Link]
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
PMC. (2025, May 28). Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. [Link]
Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. [Link]
Chemistry LibreTexts. (2023, January 22). AR4. Activation and Deactivation. [Link]
Save My Exams. (2025, June 14). Electrophilic Substitution in Benzene (HL) (DP IB Chemistry): Revision Note. [Link]
Study Mind. (2022, April 19). Electrophilic Substitution Reactions in Benzene (A-Level Chemistry). [Link]
MDPI. (2021, May 28). Aromatic Nitroderivatives. [Link]
Allen Overseas. (2025, June 17). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. [Link]
PNAS. Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). [Link]
The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]
IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of suc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of successful research and development. Substituted nitrobenzoates, in particular, represent a class of molecules with significant potential, often serving as key intermediates in the synthesis of bioactive compounds.[1] Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed "fingerprint" of a molecule's carbon skeleton. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is dictated by the interplay of inductive and resonance effects of the various substituents on the aromatic ring.[1]
The Power of Substituent Effects in 13C NMR
The chemical shift of a carbon atom in a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents. These effects are transmitted through the sigma and pi electronic frameworks of the molecule. Additivity rules, based on empirical data from monosubstituted benzenes, allow for a reasonable prediction of chemical shifts in polysubstituted systems.[2][3]
The following table outlines the substituent chemical shifts (SCS) for the functional groups present in our target molecule. These values represent the change in chemical shift (in ppm) at the ipso, ortho, meta, and para carbons relative to benzene (δ = 128.5 ppm).
Substituent
Ipso (C1)
Ortho (C2)
Meta (C3)
Para (C4)
-CH₃
+8.9
+0.7
-0.1
-2.9
-NO₂
+20.0
-4.8
+0.9
+5.8
-F
+34.8
-12.9
+1.4
-4.5
-C(O)OH
+2.1
+1.5
0.0
+5.1
Data for -C(O)OH is used as a proxy for -C(O)OCH₃.[2]
Note: While the additivity of these effects is a powerful predictive tool, steric interactions and electronic effects in heavily substituted rings can sometimes lead to deviations from the calculated values.[4]
Predicted 13C NMR Chemical Shifts for Methyl 5-fluoro-2-methyl-3-nitrobenzoate
By applying the SCS values from the table to the benzene backbone, we can estimate the 13C NMR chemical shifts for our target molecule. The numbering of the carbon atoms is as follows:
Caption: Numbering scheme for Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
The following table presents the calculated chemical shifts.
To validate our predictions and gain a more nuanced understanding, we will now compare our calculated values with the experimental 13C NMR data of structurally similar molecules.
Table of Experimental 13C NMR Data for Analogous Compounds (in CDCl₃, δ in ppm)
The following diagram illustrates the primary electronic influences of the substituents on the aromatic ring of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, which dictate the predicted 13C NMR chemical shifts.
Caption: Flowchart illustrating the influence of substituent electronic effects on the predicted 13C NMR chemical shifts.
Discussion of Predicted vs. Analogous Data
By comparing our predicted chemical shifts with the experimental data of the analogs, we can make several key observations:
Carbonyl and Methyl Carbons: The predicted ranges for the carbonyl carbon (~165-170 ppm) and the methoxy and methyl carbons (~52-53 ppm and ~15-20 ppm, respectively) are consistent with the experimental values observed in the analogous compounds.
Aromatic Carbons:
C1 (bearing the ester group): Our predicted value of 132.7 ppm is in good agreement with the experimental values for the analogous carbons in methyl 3-nitrobenzoate (131.7 ppm) and methyl 3-fluorobenzoate (132.3 ppm).
C3 (bearing the nitro group): The predicted shift of 150.6 ppm is slightly higher but in the same region as the carbon bearing the nitro group in methyl 3-nitrobenzoate (148.1 ppm) and methyl 4-nitrobenzoate (150.5 ppm).
C5 (bearing the fluorine atom): The predicted high downfield shift of 164.1 ppm is characteristic of a carbon directly attached to a highly electronegative fluorine atom, as seen in the C-F carbon of methyl 3-fluorobenzoate (164.9, 160.0 ppm).
Carbons adjacent to multiple substituents (C2, C4, C6): The chemical shifts of these carbons will be a composite of multiple ortho, meta, and para effects, making direct comparison more complex. However, the predicted values fall within the general aromatic region (110-160 ppm) and reflect the expected deshielding and shielding from the various substituents. For instance, the upfield shift predicted for C6 (115.1 ppm) is logical due to the shielding para effect of the methyl group and the ortho effect of the fluorine atom.
Experimental Protocol for 13C NMR Acquisition
For researchers wishing to acquire an experimental 13C NMR spectrum of Methyl 5-fluoro-2-methyl-3-nitrobenzoate or similar compounds, the following protocol provides a standardized starting point.
Sample Preparation
Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.
Sample Amount: Weigh approximately 20-50 mg of the solid compound.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for substituted benzoates.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
Final Steps: Cap the NMR tube securely and clean the outside before insertion into the spectrometer.
NMR Data Acquisition Parameters
The following are typical parameters for a standard 13C NMR experiment on a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample.
Parameter
Value
Rationale
Pulse Program
zgpg30
A standard pulse program for a proton-decoupled 13C experiment with a 30° pulse angle.
Solvent
CDCl₃
Common solvent for this class of compounds; its signal at ~77 ppm can be used for spectral calibration.
Temperature
298 K
Standard room temperature acquisition.
Spectral Width (SW)
~250 ppm
Sufficient to cover the expected range of chemical shifts for most organic molecules.
Acquisition Time (AQ)
1-2 s
A standard duration for good digital resolution.
Relaxation Delay (D1)
2-5 s
Allows for sufficient relaxation of most carbon nuclei between pulses. Quaternary carbons may require longer delays for accurate quantification.
Number of Scans (NS)
1024 or more
Due to the low natural abundance of 13C, a significant number of scans are required to achieve a good signal-to-noise ratio.
Data Processing
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
Phasing: Manually phase the spectrum to ensure all peaks have a positive, symmetrical lineshape.
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift scale by setting the solvent peak (e.g., CDCl₃) to its known value (δ ~77.16 ppm).
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Conclusion
This comparative guide provides a robust framework for understanding and predicting the 13C NMR chemical shifts of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. By leveraging the principles of substituent additivity and comparing with experimental data from analogous compounds, we have generated a reliable set of predicted chemical shifts. This approach not only serves as a valuable tool for the structural verification of this specific molecule but also reinforces the fundamental principles of interpreting 13C NMR spectra for complex substituted aromatic systems. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data for their own compounds of interest.
References
University of California, Irvine. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]
Pérez-García, M., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication.
Brown, W. P. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]
Ernst, L. (1975).
MDPI. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]
Tierney, D. L. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
Krygowski, T. M., & Stępień, B. T. (2005).
National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem. Retrieved from [Link]
Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
Comprehensive Characterization and Comparative Guide: Methyl 5-fluoro-2-methyl-3-nitrobenzoate in PARP Inhibitor Synthesis
As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building block is not merely a matter of structural convenience; it is a strategic decision that dictates synthetic efficiency, regi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building block is not merely a matter of structural convenience; it is a strategic decision that dictates synthetic efficiency, regioselectivity, and the ultimate pharmacokinetic profile of the active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) against common alternatives[1]. It is designed to equip drug development professionals with the causality behind precursor selection and the self-validating experimental protocols required to characterize this critical intermediate, particularly in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors[2].
Structural & Functional Comparison (The "Why")
When synthesizing the complex dihydropyridophthalazinone core of modern PARP inhibitors, chemists frequently debate whether to build the functional groups sequentially or to utilize a heavily pre-functionalized starting material[2].
Using a simpler alternative like Methyl 5-fluoro-2-methylbenzoate requires a downstream nitration step[3]. Because the aromatic ring contains multiple directing groups (the electron-withdrawing ester/fluoro groups and the electron-donating methyl group), late-stage nitration yields a complex mixture of regioisomers. Separating these isomers requires exhaustive chromatography, drastically reducing the overall yield.
Conversely, Methyl 5-fluoro-2-methyl-3-nitrobenzoate bypasses this regioselectivity bottleneck. Furthermore, the presence of the fluorine atom at the 5-position is non-negotiable for advanced therapeutics; it blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the drug, while simultaneously modulating the pKa of the adjacent groups to optimize binding affinity in the PARP-1 catalytic domain.
Table 1: Structural and Functional Comparison of Benzoate Building Blocks
Optimal, high-yielding precursor for PARP inhibitors[2].
Sub-optimal; introduces severe purification bottlenecks[3].
Fluorine-deficient; yields APIs with poor pharmacokinetics.
Synthetic Integration & Application
The true value of this compound lies in its nitro group, which serves as a synthetic handle. Upon reduction to an aniline derivative, it rapidly undergoes cyclization with hydrazine to form the phthalazinone core essential for DNA repair inhibition in oncology applications[2].
Synthetic workflow from starting material to PARP inhibitor application.
Comprehensive Characterization Data (The "What")
To ensure the integrity of downstream reactions, the building block must be rigorously characterized. The presence of the highly electronegative fluorine atom and the electron-withdrawing nitro group significantly deshields the aromatic protons, pushing their NMR signals downfield[2].
Table 2: Quantitative Characterization Data Summary
Self-Validating Experimental Protocols (The "How")
A protocol is only as good as its ability to prove its own success. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable.
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is explicitly chosen over DMSO-d₆ for initial characterization. The highly polar nature of DMSO can cause broad water peaks that obscure the critical aliphatic methyl singlet at ~2.59 ppm. CDCl₃ provides a pristine window for both the methyl (2.59 ppm) and the methyl ester (3.95 ppm) singlets[2].
Step-by-Step Execution:
Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal standard.
Tune the NMR probe to ¹H (400 MHz) and ¹⁹F (376 MHz) frequencies.
Acquire the ¹H spectrum using a standard 30° pulse sequence with a 2-second relaxation delay to ensure accurate integration of the sterically hindered methyl groups.
Self-Validation: The protocol self-validates by cross-referencing the integration ratios. The two aromatic doublets of doublets (7.75 and 7.61 ppm) must integrate to exactly 1H each, while the singlets must integrate to exactly 3H. Any deviation indicates incomplete esterification or regioisomeric contamination.
Protocol 2: LC-MS & HPLC Purity Validation
Causality of Ionization Mode: Positive Electrospray Ionization (ESI+) is utilized. While nitroaromatics often ionize well in negative mode, the presence of the basic methyl ester readily accepts a proton, making the [M+H]⁺ adduct at m/z 214.05 highly abundant and reliable for mass tracking[4].
Step-by-Step Execution:
Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile.
Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
Self-Validation: By overlaying the UV chromatogram (extracted at 254 nm, where the conjugated nitrobenzoate system strongly absorbs) with the Total Ion Chromatogram (TIC), the system self-validates. If a UV peak lacks a corresponding m/z 214.05 mass, it immediately flags a non-target impurity.
Self-validating analytical workflow for structural and purity confirmation.
References
PubChem. "Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 - CID 44203026". National Center for Biotechnology Information.
Medivation Technologies LLC. "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)". US Patent 10780088B2.
This guide outlines the operational safety and disposal protocols for Methyl 2-fluoro-5-methyl-3-nitrobenzoate . Advisory: While specific CAS numbers exist for various isomers (e.g., Methyl 5-fluoro-2-methyl-3-nitrobenzo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational safety and disposal protocols for Methyl 2-fluoro-5-methyl-3-nitrobenzoate .
Advisory: While specific CAS numbers exist for various isomers (e.g., Methyl 5-fluoro-2-methyl-3-nitrobenzoate, CAS 697739-03-0), this guide applies the rigorous safety standards required for Fluorinated Nitroaromatic Esters . Due to the presence of both nitro (
) and fluoro () functional groups, this compound requires segregation from standard organic waste streams to prevent hazardous interactions and ensure compliant incineration.[1]
Part 1: Emergency & Chemical Profile
Chemical Identity & Properties
Property
Detail
Chemical Name
Methyl 2-fluoro-5-methyl-3-nitrobenzoate
Class
Halogenated Nitroaromatic Ester
Molecular Formula
Physical State
Solid (Crystalline powder, typically white to pale yellow)
Solubility
Low in water; Soluble in DMSO, Methanol, Ethyl Acetate, DCM
Critical Hazard Analysis (The "Why" Behind the Protocol)
Effective disposal requires understanding the specific risks posed by the molecule’s functional groups:
The Nitro Group (
):
Risk: Nitroaromatics possess high chemical energy.[1] While this ester is generally stable, it can decompose violently if heated under confinement or subjected to strong shock/friction in dry, high-purity forms.[1]
Disposal Implication: Never dispose of large quantities (bulk >50g) in a single drum without pre-dissolution or stabilization.[1]
The Fluoro Group (
):
Risk: Upon combustion (incineration), the fluorine atom hydrolyzes to form Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.[1]
Disposal Implication:MANDATORY SEGREGATION. This must go into Halogenated Waste streams.[1] Standard incinerators lacking scrubbers cannot legally or safely process this waste.[1]
The Methyl Ester Group (
):
Risk: Susceptible to hydrolysis in strong acids/bases.[1]
Disposal Implication: Avoid mixing with strong alkaline waste streams to prevent uncontrolled heat generation from hydrolysis.[1]
Part 2: Pre-Disposal Handling & Stabilization
Before moving waste to the central accumulation area, follow these bench-level protocols.
Avoid: Strong acids (Sulfuric), Strong bases (Sodium Hydroxide), or Amines (potential for exothermic nucleophilic aromatic substitution).[1]
Segregation: Pour into the Halogenated Organic Waste carboy.[1]
Part 3: Disposal Workflows
Waste Stream Decision Logic
This diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Waste segregation logic ensuring Fluorine-containing compounds are routed to scrubbed incineration.[1]
Step-by-Step Disposal Procedure
Step 1: Classification & Labeling
RCRA Status: While not typically listed (P or U list) specifically by CAS, it is often regulated as a "Characteristic Waste" if ignitable (D001) or reactive.[1] Treat as Hazardous Waste .[1]
Label Requirements:
Constituents: Must list "Methyl 2-fluoro-5-methyl-3-nitrobenzoate" and the primary solvent (e.g., "Dichloromethane").[1]
Hazard Checkboxes: Check "Toxic" and "Irritant".[1] If dissolved in flammable solvent, check "Flammable".[1]
Step 2: Container Selection
Material: HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers if acidic impurities are suspected (corrosion risk).[1]
Venting: Use vented caps if the waste solution contains oxidizing agents or if there is any risk of slow decomposition/gas evolution.[1]
Step 3: Empty Container Management
Triple Rinse Rule:
Add a compatible solvent (e.g., Acetone or Methanol) to the empty bottle (approx. 5-10% volume).[1]
Disposal: Place all cleanup materials into the Halogenated Waste solids bin.
Operational Workflow Diagram
Figure 2: Operational workflow from benchtop synthesis to final destruction.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44203026, Methyl 5-fluoro-2-methyl-3-nitrobenzoate.[1] PubChem.[1][5]
[Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.
[Link][1]